Fidaxomicin-d7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C52H74Cl2O18 |
|---|---|
分子量 |
1065.1 g/mol |
IUPAC名 |
[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
InChIキー |
ZVGNESXIJDCBKN-OYCWUTLLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Fidaxomicin-d7 in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin-d7, a deuterium-labeled analog of the macrocyclic antibiotic Fidaxomicin, serves a critical and highly specific role in pharmaceutical research and development. Its primary application lies in its use as an internal standard for quantitative bioanalytical assays.[1][2][3] This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its principal application in the quantification of Fidaxomicin and its primary metabolite, OP-1118, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.
Introduction to Fidaxomicin and the Need for a Labeled Internal Standard
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection (CDI).[4] It exhibits its therapeutic effect by inhibiting bacterial RNA polymerase.[5] The quantification of Fidaxomicin and its active metabolite, OP-1118, in biological samples such as plasma is crucial for pharmacokinetic and bioequivalence studies.
Due to the complexity of biological matrices and the need for high sensitivity and accuracy in analytical measurements, a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS assays. This compound, with its seven deuterium (B1214612) atoms, is an ideal internal standard as it is chemically identical to Fidaxomicin but has a distinct molecular weight. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
Physicochemical Properties of this compound
This compound is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₂H₆₇D₇Cl₂O₁₈ | |
| Molecular Weight | 1065.08 g/mol | |
| Exact Mass | 1063.469 | |
| CAS Number | 2143934-06-7 | |
| Purity | >99.5% (HPLC-UV) | |
| Isotopic Purity | >99.8% (ESI-MS) | |
| Solubility | Soluble in Methanol, Isopropanol, Dichloromethane | |
| Storage | Refrigerator (2-8°C), protected from light and moisture |
Primary Research Application: Bioanalytical Quantification
The fundamental use of this compound is as an internal standard in LC-MS/MS methods to determine the concentration of Fidaxomicin and its metabolite, OP-1118, in human plasma. This is essential for clinical research, enabling the accurate assessment of the drug's pharmacokinetic profile.
Experimental Workflow for Plasma Sample Analysis
The following diagram illustrates the typical workflow for the quantification of Fidaxomicin and OP-1118 in human plasma using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Fidaxomicin-d7: A Technical Guide to its Chemical Properties, Structure, and Analytical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin-d7 is the deuterium-labeled form of Fidaxomicin (B1672665), a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI). As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and bioanalytical studies, enabling precise quantification of Fidaxomicin in biological matrices. This technical guide provides an in-depth overview of the chemical properties, structure, and a key experimental protocol involving this compound.
Chemical Properties and Structure
This compound is structurally identical to Fidaxomicin, with the exception of seven hydrogen atoms being replaced by deuterium (B1214612). This isotopic substitution is strategically placed on the isobutyryl side chain, specifically on the methyl and propanoyl groups, to ensure metabolic stability and a distinct mass difference for mass spectrometric analysis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Fidaxomicin.
| Property | This compound | Fidaxomicin |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | C₅₂H₇₄Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol | 1058.05 g/mol |
| CAS Number | 2143934-06-7 | 873857-62-6 |
| Appearance | White to off-white solid powder | White to off-white solid powder |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol |
| Storage | 2-8°C | 2-8°C |
Structural Information
The structural details, including the IUPAC name and SMILES notation, provide a precise description of the this compound molecule and the location of the deuterium atoms.
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl-5-((2-(methyl-d3)propanoyl-2,3,3,3-d4)oxy)tetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
| SMILES | [2H]C([2H])([2H])C([2H])(C(=O)O[C@@H]1--INVALID-LINK--C)O[C@@H]2--INVALID-LINK--O--INVALID-LINK--\C)--INVALID-LINK--O)/CO[C@H]3--INVALID-LINK--C)O)--INVALID-LINK--O)C4=C(O)C(Cl)=C(O)C(Cl)=C4CC)\C)C)--INVALID-LINK--O)C">C@HO)C(=O)C5=C(O)C(Cl)=C(O)C(Cl)=C5CC |
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Fidaxomicin and its major metabolite, OP-1118, in biological samples such as human plasma.[1] Below is a detailed methodology for such an analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method for Fidaxomicin and OP-1118 in Human Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of Fidaxomicin and its metabolite OP-1118 in human plasma samples.
Internal Standard: this compound
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50.0 µL of a human plasma sample, add 50.0 µL of the internal standard solution (this compound at a concentration of 3.00 ng/mL).[1]
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.[1]
-
Let the mixture stand for 5 minutes to allow for phase separation.[1]
-
Transfer the upper organic layer (containing the analytes and internal standard) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Chromatographic Column: XSelect CSH C18 column.[1]
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve good separation of Fidaxomicin, OP-1118, and the internal standard from matrix components.
-
Flow Rate: A typical flow rate for such analyses would be in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume, typically 5-20 µL, of the reconstituted sample is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on which provides better sensitivity for the analytes.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte (Fidaxomicin, OP-1118, and this compound) and then monitoring a specific product ion for each after fragmentation in the collision cell. The transition from precursor to product ion is highly specific and provides excellent selectivity.
-
Data Analysis: The peak area ratio of the analyte to the internal standard (this compound) is calculated and used to determine the concentration of the analyte in the original plasma sample by comparing it to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the bioanalytical method described above.
Caption: Workflow for the bioanalytical quantification of Fidaxomicin using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Fidaxomicin in biological matrices. Its well-defined chemical and physical properties, coupled with its strategic deuterium labeling, make it an ideal internal standard for LC-MS/MS-based bioanalytical methods. The detailed experimental protocol provided herein offers a robust framework for researchers and drug development professionals engaged in the study of Fidaxomicin's pharmacokinetics and metabolism.
References
Fidaxomicin-d7: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Fidaxomicin-d7, a deuterated internal standard essential for the accurate quantification of the narrow-spectrum antibiotic Fidaxomicin (B1672665). This document details the typical parameters found on a Certificate of Analysis (CoA), outlines the rigorous analytical methodologies used to determine its purity, and visually represents its mechanism of action and the analytical workflow.
Certificate of Analysis: Defining the Quality of this compound
A Certificate of Analysis for this compound is a formal document that confirms the material's quality and purity, ensuring its suitability as a reference standard in research and pharmaceutical quality control. The CoA provides a summary of the analytical tests performed on a specific batch, the established specifications, and the actual test results.
Table 1: Representative Certificate of Analysis for this compound
| Test Parameter | Specification | Typical Result | Test Method |
| Identification | |||
| Infrared (IR) Spectrum | Conforms to the reference spectrum | Conforms | USP <197K> |
| ¹H Nuclear Magnetic Resonance (NMR) | Conforms to the structure | Conforms | USP <761> |
| Mass Spectrum (MS) | Conforms to the expected molecular weight | Conforms | Electrospray Ionization (ESI-MS) |
| Assay | |||
| Purity (HPLC) | ≥ 98.0% | 99.6% | HPLC-UV |
| Isotopic Purity | ≥ 98.0% Deuterated | 99.8% | ESI-MS |
| Physical Properties | |||
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol, Isopropanol, DCM | Conforms | Visual Inspection |
| Volatiles | |||
| Loss on Drying | ≤ 1.0% | 0.3% | USP <731> |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
| Impurities | |||
| Individual Impurity | ≤ 0.5% | < 0.1% | HPLC-UV |
| Total Impurities | ≤ 1.0% | 0.4% | HPLC-UV |
Experimental Protocols for Purity Determination
The purity of this compound is predominantly determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates this compound from its potential impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed to assess the purity of this compound and to identify and quantify any related substances or degradation products.
Table 2: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution using the same diluent.
-
System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include peak area reproducibility (RSD ≤ 2.0%), tailing factor (≤ 2.0), and theoretical plates.
Data Analysis
The purity of the this compound sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, expressed as a percentage.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Fidaxomicin exerts its antibacterial effect by inhibiting bacterial RNA polymerase, a crucial enzyme in the transcription process.[1] Its mechanism is distinct from other antibiotics that target transcription.[2] Fidaxomicin binds to the "switch region" of the RNA polymerase, preventing the opening of the DNA clamp, which is a necessary step for the initiation of transcription.[1][3] This action halts the synthesis of messenger RNA (mRNA), leading to the cessation of protein production and ultimately bacterial cell death.[1]
Caption: Fidaxomicin inhibits bacterial transcription by preventing DNA unwinding.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the experimental process for determining the purity of a this compound sample.
Caption: Workflow for the HPLC-based purity determination of this compound.
References
- 1. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
An In-depth Technical Guide to the Mechanism of Action of Fidaxomicin and its Metabolite OP-1118
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin (B1672665) is a first-in-class macrocyclic antibiotic with potent bactericidal activity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea. Its unique mechanism of action, targeting the essential bacterial enzyme RNA polymerase (RNAP), distinguishes it from other classes of antibiotics. Fidaxomicin is metabolized in vivo to its main active metabolite, OP-1118. This technical guide provides a comprehensive overview of the molecular mechanisms by which fidaxomicin and OP-1118 exert their antimicrobial effects. We will delve into the structural basis of their interaction with bacterial RNAP, present quantitative data on their inhibitory potency, and detail the key experimental protocols used to elucidate their mechanism of action. Additionally, we will explore a secondary anti-inflammatory mechanism that may contribute to the clinical efficacy of these compounds.
Primary Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of fidaxomicin and its metabolite OP-1118 is the bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA into RNA.[1] Unlike the rifamycin (B1679328) class of antibiotics, which also target RNAP, fidaxomicin inhibits transcription at a very early stage.[2]
Targeting the Transcription Initiation Step
Bacterial transcription initiation is a multi-step process that begins with the binding of the RNAP holoenzyme (core enzyme and a sigma factor) to a promoter region on the DNA, forming a closed promoter complex (RPc). Subsequently, the DNA strands are separated to form a transcription-competent open promoter complex (RPo).[3][4] Fidaxomicin exerts its inhibitory effect by preventing the transition from the closed to the open promoter complex.[3][4] It binds to the RNAP-DNA complex and blocks the initial separation of DNA strands, a critical step for the initiation of RNA synthesis.[3][4] This action effectively halts the transcription process before the synthesis of messenger RNA can begin.
dot
Caption: Inhibition of bacterial transcription initiation by fidaxomicin.
Structural Basis of Interaction
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the interaction between fidaxomicin and bacterial RNAP.[5] These studies revealed that fidaxomicin binds to a site at the base of the RNAP "clamp," a mobile structural element of the enzyme.[5] The RNAP clamp must close over the DNA to ensure the stability of the transcription elongation complex. Fidaxomicin acts like a "doorstop," jamming the clamp in an open conformation and preventing it from closing onto the DNA.[2][5] This trapping of the open-clamp state prevents the stable engagement of the RNAP with the promoter DNA, thereby inhibiting transcription initiation.[2]
While the precise structural details of OP-1118's interaction with RNAP have not been as extensively studied, it is understood to bind to the same region, albeit with lower affinity, consistent with its weaker inhibitory activity.
Quantitative Data on Inhibitory Activity
The inhibitory potency of fidaxomicin and OP-1118 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) are key parameters used to assess their activity.
In Vitro Inhibition of RNA Polymerase
| Compound | Target Enzyme | IC50 (µM) |
| Fidaxomicin | Mycobacterium tuberculosis RNAP | ~0.3-7 |
| Fidaxomicin | Escherichia coli RNAP | ~53 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the RNAP enzyme.
Minimum Inhibitory Concentrations (MIC) against C. difficile
| Compound | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fidaxomicin | Various clinical isolates | ≤0.001 - 1 | 0.06 - 0.25 | 0.125 - 0.5 |
| OP-1118 | Various clinical isolates | 0.25 - 4 | 4 | 8 |
| Fidaxomicin | ATCC 43255 | 0.016 - 0.25 | - | - |
| OP-1118 | ATCC 43255 | 4 | - | - |
| Fidaxomicin | ATCC 9689 | 0.016 | - | - |
| OP-1118 | ATCC 9689 | 0.25 | - | - |
| Fidaxomicin | Laboratory-generated resistant strains | 1 - 4 | - | - |
| OP-1118 | Laboratory-generated resistant strains | 128 | - | - |
Data compiled from multiple sources.[6][7]
Secondary Mechanism of Action: Anti-inflammatory Effects
In addition to its direct antimicrobial activity, both fidaxomicin and OP-1118 have been shown to possess anti-inflammatory properties.[8][9] C. difficile infection is characterized by toxin-mediated intestinal inflammation, which is largely driven by the activation of the NF-κB signaling pathway.
Inhibition of NF-κB Signaling
Fidaxomicin and OP-1118 have been demonstrated to inhibit the phosphorylation of the p65 subunit of NF-κB in response to C. difficile toxins A and B.[8][10] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8][9] This anti-inflammatory effect is thought to contribute to the clinical efficacy of fidaxomicin by mitigating toxin-mediated intestinal damage.
dot
Caption: Inhibition of the NF-κB signaling pathway by fidaxomicin and OP-1118.
Experimental Protocols
The elucidation of the mechanism of action of fidaxomicin has been achieved through a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription Assay
This assay directly measures the ability of fidaxomicin to inhibit RNA synthesis from a DNA template.
Objective: To determine the concentration-dependent inhibition of transcription by fidaxomicin.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Linear DNA template containing a strong promoter (e.g., λPR promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Fidaxomicin stock solution (in DMSO)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing transcription buffer, the DNA template, and varying concentrations of fidaxomicin (and a DMSO-only control).
-
Enzyme Addition: Add the RNAP holoenzyme to each tube and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the formation of promoter complexes.
-
Initiation of Transcription: Start the transcription reaction by adding a mixture of all four rNTPs, including [α-³²P]UTP.
-
Reaction Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10 minutes) to allow for the synthesis of RNA transcripts.
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Electrophoresis: Denature the samples by heating and then separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize the transcripts using a phosphorimager and quantify the band intensities. The percentage of inhibition at each fidaxomicin concentration is calculated relative to the no-drug control.
dot
Caption: Experimental workflow for the in vitro transcription assay.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where a protein binds. In the context of fidaxomicin, it helps to visualize the effect of the drug on the interaction between RNAP and promoter DNA.
Objective: To determine if fidaxomicin affects the binding of RNAP to promoter DNA.
Materials:
-
A DNA fragment containing the promoter of interest, end-labeled with a radioactive isotope (e.g., ³²P)
-
Purified bacterial RNAP holoenzyme
-
Fidaxomicin
-
DNase I
-
DNase I digestion buffer
-
Stop solution
-
Denaturing polyacrylamide gel
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA fragment with RNAP holoenzyme in the presence and absence of fidaxomicin to allow for complex formation.
-
DNase I Digestion: Add a limited amount of DNase I to the binding reactions and incubate for a short period to allow for partial digestion of the DNA. The protein-bound DNA will be protected from cleavage.
-
Termination: Stop the digestion by adding a stop solution.
-
Purification: Purify the DNA fragments.
-
Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Analysis: Visualize the DNA fragments by autoradiography. The region where RNAP is bound will appear as a "footprint," a gap in the ladder of DNA fragments, compared to the control lane without RNAP. The presence or alteration of this footprint in the presence of fidaxomicin provides insights into its mechanism.[3][4]
Order-of-Addition Experiment
This experiment is crucial for determining the specific step in a multi-step pathway that is inhibited by a compound.
Objective: To pinpoint the stage of transcription initiation that is blocked by fidaxomicin.
Procedure: The experiment is designed with multiple parallel in vitro transcription reactions. Fidaxomicin is added at different time points, corresponding to different stages of transcription initiation:
-
Before RNAP and DNA are mixed: Fidaxomicin is added to the reaction before the formation of any complex.
-
After formation of the closed promoter complex (RPc): RNAP and DNA are pre-incubated to form the RPc, and then fidaxomicin is added.
-
After formation of the open promoter complex (RPo): The RPc is allowed to isomerize to the RPo, and then fidaxomicin is added.
-
During active transcription: Fidaxomicin is added after the initiation of RNA synthesis.
Analysis: The amount of RNA transcript produced in each reaction is quantified. Inhibition of transcription when fidaxomicin is added before the formation of the RPo, but not after, indicates that the drug blocks a step leading to the formation of the open complex.[3][4]
Conclusion
Fidaxomicin and its active metabolite OP-1118 employ a multifaceted mechanism of action against C. difficile. The primary mechanism involves the inhibition of bacterial RNA polymerase at the initiation stage of transcription by binding to the RNAP clamp and preventing the formation of the open promoter complex. This leads to a potent bactericidal effect. Furthermore, a secondary anti-inflammatory mechanism, through the inhibition of the NF-κB signaling pathway, likely contributes to the resolution of clinical symptoms. The detailed understanding of these mechanisms provides a strong foundation for the rational design of next-generation antibiotics targeting bacterial transcription and for optimizing the clinical use of fidaxomicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts | eLife [elifesciences.org]
- 3. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postantibiotic Effect of Fidaxomicin and Its Major Metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fidaxomicin and OP-1118 Inhibit Clostridium difficile Toxin A- and B-Mediated Inflammatory Responses via Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fidaxomicin and OP-1118 Inhibit Clostridium difficile Toxin A- and B-Mediated Inflammatory Responses via Inhibition of NF-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fidaxomicin-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin (B1672665). The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Fidaxomicin and its primary metabolite, OP-1118. This guide covers its fundamental properties, detailed experimental protocols for its use, and a visualization of the parent compound's mechanism of action.
Core Compound Data
This compound is the deuterium-labeled form of Fidaxomicin. Stable isotope-labeled compounds are crucial in pharmacokinetic and metabolic studies, primarily as tracers for quantification. The incorporation of deuterium (B1214612) provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
| Property | Value |
| CAS Number | 2143934-06-7 |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol , 1065.09 g/mol , 1065.1 g/mol |
| Synonyms | Clostomicin B1-d7, Dificid-d7, Dificlir-d7, Fidaxomycin-d7, Lipiarmycin A3-d7, OPT-80-d7 |
| Appearance | Off-White Solid |
Mechanism of Action of Fidaxomicin
Fidaxomicin, the parent compound of this compound, is a narrow-spectrum antibiotic that inhibits bacterial RNA polymerase. Its mechanism is distinct from other RNA polymerase inhibitors like rifamycins. Fidaxomicin binds to the DNA template-RNA polymerase complex and prevents the initial separation of the DNA strands.[1][2] This action blocks the formation of the "open promoter complex," a critical step for the initiation of transcription, thereby halting the synthesis of messenger RNA and leading to bacterial cell death.[1][2]
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Fidaxomicin and its active metabolite, OP-1118, in biological matrices such as plasma and feces.
Protocol: Quantification of Fidaxomicin and OP-1118 in Human Plasma
This protocol describes a general procedure for the analysis of clinical research samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50.0 µL of a human plasma sample, add 50.0 µL of an internal standard solution (this compound at a concentration of 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and then let it stand for 5 minutes to allow for phase separation.
-
Centrifuge the sample to fully separate the layers.
-
Transfer the upper organic layer (supernatant) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: XSelect CSH C18 column or equivalent.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI), typically in negative mode for Fidaxomicin and OP-1118.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Fidaxomicin, OP-1118, and this compound would be monitored.
Protocol: Quantification of Fidaxomicin and OP-1118 in Feces
This protocol is adapted for the analysis of fecal samples, which typically contain higher concentrations of the analytes.
1. Sample Preparation (Homogenization and Solid-Phase Extraction)
-
Record the weight of the fecal sample.
-
Homogenize the fecal sample with a solution of acetonitrile and acetic acid (e.g., 90:10 v/v) at a fixed ratio (e.g., 3:1 solution to stool weight).
-
Dilute the homogenate further with acetonitrile.
-
Add the internal standard, this compound, to an aliquot of the diluted homogenate.
-
Perform solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Elute the analytes from the SPE cartridge and prepare the eluate for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential adjustments to the gradient elution profile and detector settings to accommodate the different concentration ranges and matrix effects.
References
A Technical Guide to Fidaxomicin-d7: Suppliers and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Fidaxomicin-d7, a deuterated analog of the antibiotic Fidaxomicin. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for their analytical needs.
Introduction to this compound
This compound is a deuterated form of Fidaxomicin, a macrocyclic antibiotic used to treat Clostridioides difficile infections. The incorporation of seven deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate measurement of Fidaxomicin and its metabolites in various biological matrices.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. The following tables summarize the key quantitative data for commercially available this compound.
Table 1: General Product Specifications
| Parameter | Value |
| CAS Number | 2143934-06-7[1][2] |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈[2] |
| Molecular Weight | 1065.08 g/mol [2] |
| Appearance | Off-white powder[3] |
Table 2: Supplier-Specific Information
| Supplier | Catalog Number | Purity | Available Quantities | Stock Status |
| Simson Pharma Limited | F580004 | Certificate of Analysis provided | Custom Synthesis | Custom Synthesis |
| MedChemExpress | HY-17580S | 97.18% | 100 µg | 2-4 weeks lead time |
| InvivoChem | V56331 | ≥98% | 500 mg, 1 g, Bulk | Inquire |
| Veeprho Pharmaceuticals | DVE00928 | Certificate of Analysis provided | Inquire | Inquire |
| SiChem GmbH | SC-1157 | > 99.5 % (HPLC-UV), Isotopic purity: > 99.8% (ESI-MS) | 1 mg, 10 mg | In stock |
| LGC Standards | TRC-F335402 | Certificate of Analysis provided | 500 mg | Custom Synthesis |
| Clearsynth | CS-O-03624 | Not less than 90% (HPLC) | 1 mg, 2.5 mg, 5 mg, 10 mg, 20 mg, 50 mg | Inquire |
Experimental Protocol: Quantification of Fidaxomicin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is based on a method described for the bioanalysis of Fidaxomicin and its metabolite in human plasma, utilizing this compound as an internal standard.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 3.00 ng/mL in a suitable solvent such as methanol (B129727) or a methanol-water mixture (1:1, v/v).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the this compound internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol-water, 1:1, v/v).
3. LC-MS/MS Analysis:
-
Chromatographic Column: XSelect CSH C18 column.
-
Mobile Phase: Employ a gradient elution program suitable for separating Fidaxomicin and its metabolites.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analytes.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fidaxomicin and this compound.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Fidaxomicin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Fidaxomicin in a biological sample using this compound as an internal standard.
Caption: Workflow for Fidaxomicin quantification using an internal standard.
Mechanism of Action: Fidaxomicin
While this compound's primary role is as an analytical standard, it is important to understand the mechanism of its non-deuterated counterpart. Fidaxomicin is a potent inhibitor of bacterial RNA polymerase, which disrupts essential protein synthesis in susceptible bacteria like C. difficile. This targeted action minimizes disruption to the native gut microbiota.
The following diagram illustrates the inhibitory action of Fidaxomicin on bacterial transcription.
Caption: Fidaxomicin's inhibition of bacterial RNA polymerase.
This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific pricing and detailed certificates of analysis, it is recommended to contact the suppliers directly.
References
A Technical Guide to the Physical State and Appearance of Fidaxomicin-d7 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical state and appearance of Fidaxomicin-d7 (B1159964) powder, a deuterated analog of the antibiotic Fidaxomicin. The information presented herein is critical for researchers and professionals involved in the development, formulation, and quality control of this pharmaceutical compound.
Physical State and Appearance
This compound is a synthetic, stable isotope-labeled compound that exists as a solid powder at ambient temperature and pressure.[1] Its appearance is consistently described as a white to off-white or light yellow powder.[1][2] This characteristic is a key identification parameter for the substance in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for a variety of applications, including analytical method development, formulation studies, and regulatory submissions.
| Property | Value | Reference |
| Physical State | Solid Powder | [1] |
| Appearance | White to light yellow or white to off-white powder | [1] |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | |
| Molecular Weight | 1065.08 g/mol |
Experimental Protocols for Physical Characterization
Standardized experimental protocols are crucial for the consistent and accurate determination of the physical properties of pharmaceutical powders like this compound. The following are general methodologies that can be applied.
Visual Inspection
Objective: To qualitatively assess the color and general appearance of the powder.
Methodology:
-
Place a small, representative sample of the this compound powder on a clean, white surface, such as a ceramic tile or a piece of white filter paper.
-
Observe the sample under controlled, consistent lighting conditions (e.g., a light box with a standardized color temperature) against a white and a black background.
-
Record the color (e.g., white, off-white, light yellow) and any other notable characteristics, such as the presence of visible impurities or aggregation.
-
Compare the observations against a reference standard or the certificate of analysis.
Light Microscopy
Objective: To examine the morphology and particle characteristics of the powder at a microscopic level.
Methodology:
-
Prepare a slide by dispersing a small amount of this compound powder in a suitable, non-reactive liquid in which it is insoluble (e.g., mineral oil).
-
Place a coverslip over the dispersion, taking care to avoid air bubbles.
-
Examine the slide under a light microscope at various magnifications (e.g., 100x, 400x).
-
Observe and document the particle shape, size distribution, and degree of agglomeration. Digital images should be captured for record-keeping.
Experimental Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a pharmaceutical powder such as this compound.
Caption: Experimental workflow for the physical characterization of this compound powder.
References
The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and detailed methodologies of using deuterium-labeled internal standards in mass spectrometry. The integration of these standards into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.
Core Principles and Advantages of Deuterium-Labeled Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]
The fundamental principle is that the deuterium-labeled internal standard will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the internal standard to the sample at the earliest possible stage, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. The mass spectrometer can differentiate between the analyte and the heavier internal standard, and by measuring the ratio of their signals, precise and accurate quantification can be achieved.
Key Advantages:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[2]
-
Compensation for Matrix Effects: Matrix effects, where components of a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[2]
-
Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[2]
-
Versatility in Applications: Deuterium-labeled standards are crucial in a wide range of pharmaceutical analyses, including pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) research, and metabolite identification.[2]
Quantitative Data Presentation
The superiority of deuterium-labeled internal standards over other approaches, such as the use of structural analogs, is well-documented. The following tables summarize quantitative data from various studies, highlighting key performance parameters.
| Analyte | Internal Standard Type | Matrix | Parameter | Value with Analog IS | Value with Deuterium-Labeled IS | Reference |
| Sirolimus | Analog vs. SIL | Whole Blood | Inter-patient Assay Imprecision (CV%) | 7.6 - 9.7 | 2.7 - 5.7 | [1] |
| Everolimus | Analog vs. SIL | Not Specified | Comparison Slope to Reference Method | 0.83 | 0.95 | [1] |
| Haloperidol | Deuterated Haloperidol | Not Specified | Difference in Extraction Recovery | 35% | N/A (assumed to be minimal) | [1] |
| Kahalalide F | Analog vs. SIL | Not Specified | Mean Bias (%) | 96.8 | 100.3 | [1] |
| Analyte | Isotopic Purity (%) | Chemical Purity (%) | Reference |
| Benzofuranone derivative (BEN-d₂) | 94.7 | >99 | [3] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 | >99 | [3] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 | >99 | [3] |
| Eplerenone-d₃ (EPL-d₃) | 99.9 | >99 | [3] |
| Propafenone-d₇ (PRO-d₇) | 96.5 | >99 | [3] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for the synthesis, purification, and application of deuterium-labeled standards.
Protocol 1: Synthesis of a Deuterated Drug Standard (Hypothetical Example: Deuterated Ibuprofen)
This protocol outlines a general approach for the synthesis of a deuterium-labeled drug standard.
Materials:
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Pressure vessel
Procedure:
-
Reaction Setup: In a pressure vessel, combine ibuprofen (1 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).
-
Deuteration: Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.
-
Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude deuterated ibuprofen.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel to yield the final deuterated ibuprofen.
-
Characterization: Confirm the identity, purity, and degree of deuteration using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This is a common and straightforward method for preparing biological samples for analysis.
Materials:
-
Biological matrix (e.g., human plasma)
-
Deuterium-labeled internal standard working solution
-
Precipitating agent (e.g., acetonitrile (B52724) or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the deuterium-labeled internal standard working solution to each sample.[2]
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.[2]
-
Protein Precipitation: Add 300 µL of a precipitating agent to each tube.[2]
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the instrumental analysis.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and specificity.[1]
-
Electrospray ionization (ESI) is a common ionization source for a wide range of analytes.[1]
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is often used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Usually 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.[1]
-
Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage for the specific analyte and instrument.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled standards.
Caption: A generalized experimental workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: Signaling pathway illustrating the impact of deuterium labeling on drug metabolism.
Caption: Logical diagram showing how a deuterium-labeled internal standard corrects for matrix effects during mass spectrometric analysis.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fidaxomicin in Human Plasma Using Fidaxomicin-d7
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fidaxomicin (B1672665) in human plasma. The method utilizes Fidaxomicin-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a Waters XSelect CSH C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for clinical research and pharmacokinetic studies, offering a lower limit of quantification (LLOQ) of 0.100 ng/mL.
Introduction
Fidaxomicin is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridioides difficile infections (CDI).[1] Due to its minimal systemic absorption, plasma concentrations of Fidaxomicin are typically low.[2][3] Therefore, a highly sensitive and selective analytical method is required for its quantification in biological matrices to support clinical research and pharmacokinetic evaluations. LC-MS/MS offers the necessary sensitivity and specificity for this purpose.[1] This application note provides a comprehensive protocol for the determination of Fidaxomicin in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Fidaxomicin reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥95%)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Ammonia solution (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm
LC-MS/MS Method Parameters
A summary of the chromatographic and mass spectrometric conditions is provided in Table 1.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.05% Ammonia |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10.0 µL |
| Column Temperature | 40°C |
| Total Run Time | 5.0 min |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 50 |
| 1.0 | 50 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 50 |
| 5.0 | 50 |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 150 L/Hr |
| Nebulizer Gas | 7 Bar |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Fidaxomicin | 1056.4 |
| This compound (IS) | 1063.4 |
Note: MS parameters may require optimization based on the specific instrument used.
Preparation of Standards and Quality Control Samples
Stock solutions of Fidaxomicin and this compound were prepared in methanol at a concentration of 1.00 mg/mL. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with methanol:water (1:1, v/v).
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve concentrations of 0.100, 0.200, 0.500, 1.00, 2.50, 5.00, 10.0, and 20.0 ng/mL.
Quality control samples were prepared in blank human plasma at four concentration levels:
-
LLOQ QC: 0.100 ng/mL
-
Low QC (LQC): 0.300 ng/mL
-
Medium QC (MQC): 2.50 ng/mL
-
High QC (HQC): 15.0 ng/mL
The internal standard spiking solution was prepared by diluting the this compound stock solution to a final concentration of 3.00 ng/mL in methanol:water (1:1, v/v).[1]
Sample Preparation Protocol
The sample preparation was performed using a liquid-liquid extraction method.[1]
-
To 50.0 µL of plasma sample (standard, QC, or unknown), add 50.0 µL of the 3.00 ng/mL this compound internal standard solution.[1]
-
Add 200 µL of deionized water and vortex briefly.[1]
-
Add 800 µL of ethyl acetate.[1]
-
Vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 700 µL of the upper organic layer (supernatant) to a clean tube or a 96-well plate.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of methanol:water (1:1, v/v).[1]
-
Vortex to mix and inject 10.0 µL onto the LC-MS/MS system.[1]
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the following tables.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Fidaxomicin | 0.100 - 20.0 | >0.995 | 0.100 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (%RE) |
| LLOQ | 0.100 | <15% | <15% | ±15% |
| LQC | 0.300 | <10% | <10% | ±10% |
| MQC | 2.50 | <10% | <10% | ±10% |
| HQC | 15.0 | <10% | <10% | ±10% |
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%)[1] | Internal Standard Normalized Matrix Factor (%)[1] |
| Fidaxomicin | LQC | 66.9 | 96.8 |
| MQC | 73.0 | - | |
| HQC | 72.9 | 100.7 | |
| This compound | MQC | 77.8 | - |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and reproducibility for the quantification of Fidaxomicin in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and ionization. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.7 minutes for both Fidaxomicin and this compound.[1] The liquid-liquid extraction procedure was efficient and provided clean extracts, minimizing matrix effects. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of Fidaxomicin in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a valuable tool for pharmacokinetic studies and clinical research involving Fidaxomicin. The detailed protocol and validation data provide a solid foundation for the implementation of this method in a bioanalytical laboratory.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Fidaxomicin in Human Plasma using Fidaxomicin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection. Accurate quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic studies and clinical drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Fidaxomicin-d7 (B1159964), a deuterated analog of fidaxomicin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte.
This document provides a detailed protocol for the determination of fidaxomicin and its metabolite OP-1118 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Fidaxomicin (Reference Standard)
-
This compound (Internal Standard)
-
OP-1118 (Reference Standard for the metabolite)
-
-
Reagents:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Human plasma (blank, drug-free)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: XSelect CSH C18 column or equivalent (a reversed-phase column with appropriate dimensions, e.g., 2.1 x 100 mm, 1.7 µm).[1]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve fidaxomicin, OP-1118, and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the fidaxomicin and OP-1118 stock solutions in methanol:water (50:50, v/v) to create a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (3.00 ng/mL):
-
Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 3.00 ng/mL.[1]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High). The total volume of the spiking solution should not exceed 5% of the plasma volume to avoid significant matrix effects.
-
Sample Preparation: Liquid-Liquid Extraction
This protocol is based on a validated method for the extraction of fidaxomicin and OP-1118 from human plasma.[1]
-
To 50.0 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50.0 µL of the 3.00 ng/mL this compound internal standard solution.[1]
-
Add 200 µL of aqueous solution (ultrapure water) and 800 µL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer 700 µL of the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 300 µL of methanol:water (1:1, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: XSelect CSH C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min (example, may need optimization)
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C (example, may need optimization)
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The following table summarizes the suggested MRM transitions for fidaxomicin, OP-1118, and this compound. These are based on product ion scans and may require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fidaxomicin | 1058.4 | 158.1 | Optimize |
| OP-1118 | 988.4 | 158.1 | Optimize |
| This compound | 1065.4 | 158.1 | Optimize |
Note: The collision energy needs to be optimized for the specific mass spectrometer being used to achieve the best signal intensity.
Data Presentation and Analysis
The concentration of fidaxomicin and OP-1118 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Performance
| Parameter | Fidaxomicin | OP-1118 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.200 ng/mL |
| Calibration Curve Range | 0.100 - 50.0 ng/mL | 0.200 - 100 ng/mL |
| Extraction Recovery | 66.9% - 73.0% | 61.0% - 64.5% |
| Internal Standard Recovery | 77.8% | 77.8% |
Note: The calibration curve range is an example and should be established based on the expected concentrations in study samples.
Application Notes
-
Internal Standard for OP-1118: While this protocol uses this compound as the internal standard for both fidaxomicin and OP-1118, some studies have reported the use of a different internal standard, such as methylated fidaxomicin (OP-1393), for the analysis of both compounds. The choice of internal standard for the metabolite should be carefully validated to ensure it accurately mimics the behavior of OP-1118 during sample processing and analysis.
-
Method Validation: A full validation of this bioanalytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This includes assessing the method's linearity, accuracy, precision, selectivity, matrix effect, and the stability of the analytes in the biological matrix under various storage conditions.
-
Matrix Effects: The use of a stable isotope-labeled internal standard helps to mitigate matrix effects. However, it is still important to evaluate the matrix effect during method validation by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. The internal standard normalized matrix factor should be close to 1.
References
Application Notes and Protocols: Preparation of Fidaxomicin-d7 Stock and Working Solutions
Introduction
Fidaxomicin is a narrow-spectrum, macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI).[1][2] Fidaxomicin-d7 is the deuterium-labeled form of Fidaxomicin, primarily utilized as an internal standard for the quantification of Fidaxomicin in biological samples using GC- or LC-mass spectrometry.[3][4] The incorporation of stable heavy isotopes allows for precise differentiation from the unlabeled analyte.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in research and drug development settings. These notes provide detailed protocols for the solubilization and dilution of this compound.
Physicochemical and Solubility Data
Summarizing the key properties of this compound is essential for proper handling and storage. The compound is typically an off-white or white to light yellow solid powder. For long-term storage, it should be kept cool, dry, and protected from light and moisture.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | |
| Molecular Weight | 1065.08 g/mol | |
| CAS Number | 2143934-06-7 | |
| Appearance | White to light yellow solid powder | |
| Purity (HPLC) | > 99.5% | |
| Isotopic Purity | > 99.8% | |
| Solubility | DMSO (Slightly), Methanol (Slightly), Isopropanol, DCM | |
| Storage | Store at refrigerator (2-8°C) for long-term storage. |
Experimental Protocols
The following protocols outline the steps for preparing high-concentration stock solutions and subsequent working solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of Fidaxomicin.
Materials and Equipment:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder vial and DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile vial.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of powder:
-
Volume (mL) = Mass (mg) / Concentration (mg/mL)
-
Volume (mL) = 1 mg / 10 mg/mL = 0.1 mL (or 100 µL)
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. The solution should be clear.
-
Storage: Once the stock solution is prepared, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution to the final concentration required for the experiment.
Materials and Equipment:
-
This compound stock solution (from Protocol 1)
-
Appropriate diluent (e.g., methanol, acetonitrile, mobile phase for LC-MS, or specific assay buffer)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Thawing: Remove one aliquot of the frozen stock solution and thaw it completely at room temperature. Mix gently before use.
-
Dilution Calculation: Use the C₁V₁ = C₂V₂ formula to calculate the volume of stock solution needed. For example, to prepare 1 mL (1000 µL) of a 100 µg/mL working solution from a 10 mg/mL stock solution:
-
C₁ = 10 mg/mL = 10,000 µg/mL
-
V₁ = ?
-
C₂ = 100 µg/mL
-
V₂ = 1000 µL
-
V₁ = (C₂V₂) / C₁ = (100 µg/mL * 1000 µL) / 10,000 µg/mL = 10 µL
-
-
Preparation: Add 990 µL of the desired diluent to a new sterile tube. Add 10 µL of the 10 mg/mL stock solution to the tube.
-
Mixing: Cap the tube and vortex gently to ensure homogeneity.
-
Usage: It is recommended to prepare working solutions fresh and use them immediately for optimal results. Do not store dilute aqueous solutions for extended periods unless stability data is available.
Workflow Diagram
The following diagram illustrates the overall process for preparing this compound stock and working solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Application Note: Quantitative Determination of Fidaxomicin and its Active Metabolite, OP-1118, in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of fidaxomicin (B1672665) and its primary active metabolite, OP-1118, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fidaxomicin is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridioides difficile infection. Monitoring its systemic exposure, along with its metabolite, is crucial for clinical research and drug development. The described method is sensitive, specific, and suitable for pharmacokinetic studies.
Introduction
Fidaxomicin is an orally administered, minimally absorbed antibiotic that acts locally in the gastrointestinal tract.[1][2] However, small amounts of fidaxomicin and its main metabolite, OP-1118, can be detected in the systemic circulation.[3][4] OP-1118 is formed by the hydrolysis of the isobutyryl ester of fidaxomicin and also possesses antimicrobial activity against C. difficile.[5] Accurate and reliable bioanalytical methods are essential for characterizing the pharmacokinetics of both the parent drug and its active metabolite in human plasma. This document outlines a validated LC-MS/MS method for the simultaneous determination of fidaxomicin and OP-1118 in human plasma.
Experimental
Materials and Reagents
-
Fidaxomicin reference standard
-
OP-1118 reference standard
-
Fidaxomicin-d7 (B1159964) (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: XSelect CSH C18 or equivalent
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fidaxomicin, OP-1118, and this compound by dissolving the appropriate amount of each reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 3.00 ng/mL working solution of this compound in methanol-water (1:1, v/v).
Sample Preparation
A liquid-liquid extraction method is employed for the extraction of fidaxomicin and OP-1118 from human plasma.
-
To 50.0 µL of plasma sample in a centrifuge tube, add 50.0 µL of the internal standard solution (3.00 ng/mL this compound).
-
Add 200 µL of ultrapure water and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes and then centrifuge.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue with 300 µL of methanol-water (1:1, v/v).
-
Inject 10.00 µL of the reconstituted sample into the LC-MS/MS system.
Alternatively, a protein precipitation followed by solid-phase extraction (SPE) can be utilized.
LC-MS/MS Conditions
-
Chromatographic Column: XSelect CSH C18
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with additives).
-
Flow Rate: A typical flow rate for analytical HPLC columns.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative parameters of the bioanalytical method and reported plasma concentrations from clinical studies.
Table 1: Method Validation Parameters
| Parameter | Fidaxomicin | OP-1118 | Internal Standard (this compound) |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL | 0.200 ng/mL | - |
| Linearity Range | 0.100 - 15.0 ng/mL | 0.200 - 30.0 ng/mL | - |
| Extraction Recovery (LQC) | 66.9% | 61.0% | 77.8% |
| Extraction Recovery (MQC) | 73.0% | 62.2% | 77.8% |
| Extraction Recovery (HQC) | 72.9% | 64.5% | 77.8% |
| Matrix Factor (LQC, IS Normalized) | 96.8% (RSD: 6.1%) | 78.1% (RSD: 3.0%) | - |
| Matrix Factor (HQC, IS Normalized) | 100.7% (RSD: 1.9%) | 68.4% (RSD: 1.4%) | - |
Table 2: Quality Control Sample Concentrations
| QC Level | Fidaxomicin Concentration | OP-1118 Concentration |
| LLOQ | 0.100 ng/mL | 0.200 ng/mL |
| Low (LQC) | 0.300 ng/mL | 0.600 ng/mL |
| Medium (MQC) | 2.50 ng/mL | 5.00 ng/mL |
| High (HQC) | 15.0 ng/mL | 30.0 ng/mL |
Table 3: Reported Human Plasma Concentrations of Fidaxomicin and OP-1118
| Study Population | Fidaxomicin Concentration Range | OP-1118 Concentration Range |
| Healthy Adult Males (single 200 mg dose) | Cmax: ~5.2 ng/mL | - |
| Phase III Study Patients (200 mg Q12h) | Peak: 2 - 179 ng/mL | Peak: 10 - 829 ng/mL |
| Phase IIIb/IV Study (IBD patients) | Cmax: 1.2 - 154 ng/mL | Cmax: 4.7 - 555 ng/mL |
| Phase III Study (First day of therapy) | Mean: 22.8 ± 26.7 ng/mL | Mean: 44.5 ± 50.4 ng/mL |
| Phase III Study (Last day of therapy) | Mean: 28.5 ± 33.4 ng/mL | Mean: 85.6 ± 131 ng/mL |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the bioanalysis of fidaxomicin and OP-1118 in human plasma.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. youtube.com [youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fidaxomicin and its Metabolite OP-1118 in Human Fecal Samples Using a Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile infection (CDI). Due to its limited systemic absorption, high concentrations of fidaxomicin and its main active metabolite, OP-1118, are found in the feces. Accurate quantification of these compounds in fecal samples is crucial for pharmacokinetic studies and to understand their efficacy at the site of infection. This application note provides a detailed protocol for the extraction and quantification of fidaxomicin and OP-1118 in human fecal samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a labeled internal standard, such as fidaxomicin-d7 (B1159964) or methylated fidaxomicin (OP-1393), is essential for accurate quantification in complex matrices like feces. The internal standard co-extracts with the analyte and helps to correct for variations in sample preparation and matrix effects during LC-MS/MS analysis, ensuring high precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Fidaxomicin analytical standard
-
OP-1118 analytical standard
-
This compound (or other suitable labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Oasis HLB SPE cartridges (or equivalent)
-
Microcentrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
Sample Preparation
-
Fecal Sample Homogenization:
-
Weigh approximately 0.1-0.2 g of frozen fecal sample into a pre-weighed homogenization tube.
-
Add a 1:5 (w/v) ratio of an acetonitrile/acetic acid solution (e.g., 99:1, v/v) to the fecal sample.[1]
-
Homogenize the sample until a uniform slurry is obtained.
-
-
Internal Standard Spiking and Dilution:
-
Spike the homogenate with a known concentration of the labeled internal standard (e.g., this compound).
-
Vortex the mixture thoroughly.
-
Dilute an aliquot of the homogenate with water/acetonitrile (e.g., 90:10, v/v) to a final dilution factor that brings the expected analyte concentration within the calibration range.[1]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted fecal homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: XSelect CSH C18 column (or equivalent C18 column).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient should be optimized to ensure good separation of fidaxomicin, OP-1118, and the internal standard from matrix components. A typical gradient might start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument used. The table below provides example MRM transitions.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for the Analysis of Fidaxomicin, OP-1118, and Labeled Internal Standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fidaxomicin | 1057.5 | 159.1 | - |
| OP-1118 | 987.4 | 159.1 | - |
| This compound | 1064.5 | 159.1 | - |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument and labeled standard used.
Table 2: Quantitative Data Summary of Fidaxomicin and OP-1118 in Fecal Samples from Clinical Studies.
| Study Type | Analyte | Mean Concentration (µg/g) | Concentration Range (µg/g) | Reference |
| Phase III Clinical Trial | Fidaxomicin | >1000 | 639 - 2710 | [2][3] |
| Phase III Clinical Trial | OP-1118 | >800 | 213 - 1210 | [2][3] |
| Pediatric Clinical Trial | Fidaxomicin | 3228 | 268 - 11500 | |
| Pediatric Clinical Trial | OP-1118 | 865.5 | Below LOQ - 2540 |
Visualizations
Caption: Experimental workflow for the quantification of fidaxomicin in fecal samples.
Caption: Principle of quantification using a labeled internal standard.
References
- 1. waters.com [waters.com]
- 2. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fidaxomicin-d7 in In-Vitro Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation.[1] In-vitro metabolic stability assays are routinely employed to determine the intrinsic clearance of new chemical entities, aiding in the prediction of their in-vivo pharmacokinetic profiles.[1][2] Accurate quantification of the parent compound is paramount for reliable metabolic stability assessment. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, is a widely accepted practice to enhance the precision and accuracy of bioanalytical methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Fidaxomicin is a macrocyclic antibiotic used for the treatment of Clostridioides difficile-associated diarrhea.[3] It is primarily metabolized via hydrolysis of the isobutyryl ester to form its major and active metabolite, OP-1118. In-vitro studies with human intestinal and liver microsomes and hepatocytes indicate that cytochrome P450 (CYP) enzymes do not play a significant role in its metabolism.
Fidaxomicin-d7 is the deuterium-labeled version of Fidaxomicin and serves as an ideal internal standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and other sources of variability. This application note provides a detailed protocol for utilizing this compound in in-vitro metabolic stability assays to accurately determine the metabolic fate of Fidaxomicin.
Key Applications
-
Determination of In-Vitro Half-Life (t½): Measure the time required for 50% of the parent compound (Fidaxomicin) to be metabolized.
-
Calculation of Intrinsic Clearance (CLint): Determine the inherent capacity of a liver system (microsomes or hepatocytes) to metabolize the drug.
-
Metabolite Identification and Quantification: Accurately quantify the formation of the primary metabolite, OP-1118, alongside the degradation of Fidaxomicin.
-
Reaction Phenotyping: Investigate the primary metabolic pathways of Fidaxomicin.
Experimental Protocols
This section details the methodology for conducting an in-vitro metabolic stability assay for Fidaxomicin using human liver microsomes and this compound as the internal standard.
Materials and Reagents
-
Fidaxomicin (Test Compound)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid
-
96-well incubation plates
-
96-well collection plates
Stock and Working Solutions
-
Fidaxomicin Stock Solution (10 mM): Dissolve an appropriate amount of Fidaxomicin in DMSO.
-
Fidaxomicin Working Solution (1 µM): Dilute the stock solution in phosphate buffer (pH 7.4).
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching solution.
-
Human Liver Microsome Suspension (1 mg/mL): Dilute the HLM stock in cold phosphate buffer (pH 7.4).
Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the human liver microsome suspension. Add the Fidaxomicin working solution to initiate a pre-incubation period of 5-10 minutes at 37°C with gentle shaking.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The final concentration of the test compound should be 1µM.
-
Time Points: Collect aliquots of the incubation mixture at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a well in a separate 96-well plate containing the ice-cold acetonitrile with the this compound internal standard. This step immediately stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: After the final time point, centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A validated LC-MS/MS system.
-
Chromatographic Column: An XSelect CSH C18 column or equivalent is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for Fidaxomicin, OP-1118, and this compound.
| Compound | Q1 (m/z) | Q3 (m/z) |
| Fidaxomicin | 1058.4 | 159.1 |
| OP-1118 | 988.4 | 159.1 |
| This compound | 1065.4 | 159.1 |
| Note: The specific MRM transitions should be optimized for the instrument used. |
Data Analysis and Presentation
-
Peak Area Ratio: Calculate the peak area ratio of the analyte (Fidaxomicin) to the internal standard (this compound) for each time point.
-
Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Half-Life (t½) Calculation: Plot the natural logarithm (ln) of the percent remaining versus time. The elimination rate constant (k) is the negative of the slope of the linear regression. The half-life is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) Calculation: Intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Sample Data Table
| Time (min) | Fidaxomicin Peak Area | This compound Peak Area | Peak Area Ratio (Fidaxomicin/Fidaxomicin-d7) | % Remaining | ln(% Remaining) |
| 0 | 1,250,000 | 1,500,000 | 0.833 | 100.0 | 4.605 |
| 5 | 1,050,000 | 1,490,000 | 0.705 | 84.6 | 4.438 |
| 15 | 750,000 | 1,510,000 | 0.497 | 59.6 | 4.088 |
| 30 | 450,000 | 1,480,000 | 0.304 | 36.5 | 3.597 |
| 45 | 270,000 | 1,520,000 | 0.178 | 21.3 | 3.059 |
| 60 | 150,000 | 1,490,000 | 0.101 | 12.1 | 2.493 |
Calculated Parameters:
| Parameter | Value |
| Half-life (t½) | 25.2 min |
| Intrinsic Clearance (CLint) | 27.5 µL/min/mg protein |
Visualizations
Caption: Experimental workflow for the in-vitro metabolic stability assay.
Caption: Primary metabolic pathway of Fidaxomicin.
Conclusion
The use of this compound as an internal standard in in-vitro metabolic stability assays provides a robust and reliable method for determining the metabolic fate of Fidaxomicin. This approach minimizes analytical variability and allows for accurate quantification, leading to high-quality data that can confidently guide drug development decisions. The detailed protocol and data analysis workflow presented here serve as a comprehensive guide for researchers in this field.
References
Recommended storage and handling conditions for Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin-d7 is the deuterated form of Fidaxomicin, a first-in-class macrocyclic antibiotic.[1][2] Fidaxomicin exhibits a narrow spectrum of activity, potently and selectively targeting Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[1][3] Its mechanism of action involves the inhibition of bacterial RNA polymerase, which is distinct from other classes of antibiotics.[4] As a stable isotope-labeled internal standard, this compound is a crucial tool for pharmacokinetic and metabolic studies, requiring precise handling and storage to ensure its integrity and accuracy in quantitative analyses. These application notes provide detailed recommendations for the storage, handling, and use of this compound in a laboratory setting.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical and isotopic purity. The following conditions are recommended based on available stability data for Fidaxomicin and its deuterated analog.
Solid Compound
This compound as a solid (powder) should be stored under controlled conditions to prevent degradation.
Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage (up to 3 years). | |
| 2°C to 8°C for short-term storage. | ||
| Light | Protect from light. Store in the original opaque container. | |
| Moisture | Keep in a tightly sealed container in a dry place. | |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |
Solutions
The stability of this compound in solution is dependent on the solvent, temperature, and duration of storage.
Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| DMSO | -80°C | Up to 2 years | |
| -20°C | Up to 1 year | ||
| Aqueous Suspension | 2°C to 8°C | Up to 12 days |
Note: For optimal results, it is recommended to prepare stock solutions fresh. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Handling and Safety
This compound should be handled by trained personnel in a laboratory setting. Adherence to standard safety protocols is essential.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn.
-
Eye Protection: Use safety glasses or goggles.
General Handling Precautions
-
Handle in a well-ventilated area.
-
Minimize dust generation and accumulation when working with the solid form.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous/low-moisture DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. The molecular weight of this compound is approximately 1065.15 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 1.065 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, if you weighed 1.065 mg, add 100 µL of DMSO.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage: Store the stock solution as recommended in the table above (Section 2.2).
Workflow for Stability Assessment of this compound
The following diagram outlines a typical workflow for assessing the stability of a this compound solution.
Caption: Workflow for assessing the stability of this compound solutions.
Mechanism of Action
Fidaxomicin inhibits the initiation of transcription in bacteria by binding to the "switch region" of the RNA polymerase (RNAP). This prevents the separation of the DNA strands, thereby blocking the synthesis of messenger RNA (mRNA).
Caption: Simplified signaling pathway of Fidaxomicin's mechanism of action.
References
Application Note: Quantitative Determination of Fidaxomicin in Human Plasma Using Liquid-Liquid Extraction with Fidaxomicin-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fidaxomicin (B1672665) is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea. Accurate quantification of Fidaxomicin in biological matrices is crucial for pharmacokinetic studies and clinical trial monitoring. This application note details a robust liquid-liquid extraction (LLE) procedure for the determination of Fidaxomicin in human plasma using its deuterated analog, Fidaxomicin-d7, as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[1][2]
Experimental Workflow
The following diagram illustrates the major steps in the liquid-liquid extraction procedure for Fidaxomicin from human plasma samples.
Caption: Workflow for Fidaxomicin Extraction.
Quantitative Data Summary
The following table summarizes the performance characteristics of the liquid-liquid extraction method for Fidaxomicin and its metabolite, OP-1118, using this compound as the internal standard.[1]
| Analyte | QC Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) | RSD (%) |
| Fidaxomicin | LQC | 66.9 | 96.8 | 6.1 |
| MQC | 73.0 | - | - | |
| HQC | 72.9 | 100.7 | 1.9 | |
| OP-1118 | LQC | 61.0 | 78.1 | 3.0 |
| MQC | 62.2 | - | - | |
| HQC | 64.5 | 68.4 | 1.4 | |
| This compound | - | 77.8 | - | - |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Detailed Experimental Protocol
This protocol is adapted from a validated bioanalytical method for the determination of Fidaxomicin and its metabolite OP-1118 in human plasma.[1]
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Fidaxomicin reference standard
-
This compound (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge capable of reaching at least 10,000 x g
-
Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)
-
LC-MS/MS system
2. Preparation of Solutions
-
Internal Standard (IS) Working Solution (3.00 ng/mL this compound): Prepare a stock solution of this compound in methanol. Dilute the stock solution with an appropriate solvent (e.g., methanol or acetonitrile:water) to achieve a final concentration of 3.00 ng/mL.
-
Reconstitution Solvent (Methanol:Water, 1:1, v/v): Mix equal volumes of HPLC-grade methanol and ultrapure water.
3. Sample Preparation Procedure
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex gently to ensure homogeneity.
-
Aliquoting: Into a clean microcentrifuge tube, pipette 50.0 µL of the human plasma sample.
-
Internal Standard Addition: Add 50.0 µL of the 3.00 ng/mL this compound internal standard working solution to the plasma sample.
-
Addition of Aqueous Solution: Add 200 µL of ultrapure water to the mixture.
-
Addition of Extraction Solvent: Add 800 µL of ethyl acetate to the tube.
-
Extraction:
-
Cap the tube securely and vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analytes into the organic phase.
-
Allow the sample to stand for 5 minutes to permit phase separation.
-
-
Centrifugation: Centrifuge the sample to achieve complete phase separation and pellet any precipitated proteins. A suggested centrifugation condition is 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 700 µL of the upper organic layer (ethyl acetate) into a new clean tube, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The temperature should be maintained at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the reconstitution solvent (Methanol:Water, 1:1, v/v). Vortex for 1 minute to ensure the complete dissolution of the analytes.
-
Sample Analysis: Transfer the reconstituted sample to an appropriate autosampler vial. Inject 10.0 µL of the sample into the LC-MS/MS system for analysis.
4. LC-MS/MS Analysis
The analysis is performed using a suitable LC-MS/MS system equipped with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., XSelect CSH C18) is recommended for chromatographic separation.[1] The mobile phase typically consists of an aqueous component (e.g., 5mM ammonium (B1175870) acetate with 0.05% ammonia (B1221849) water) and an organic component (e.g., methanol), run under a gradient elution program.[1] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for Fidaxomicin, its metabolite OP-1118, and the internal standard this compound.
This detailed application note provides a comprehensive guide for the reliable quantification of Fidaxomicin in human plasma, which is essential for advancing research and development in this area.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Fidaxomicin bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the bioanalysis of fidaxomicin (B1672665) and its primary metabolite, OP-1118, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Q1: I'm observing significant ion suppression and inconsistent results for fidaxomicin in human plasma. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common form of matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids, salts, or proteins.[1][2] For fidaxomicin, this can lead to reduced sensitivity, poor precision, and inaccurate quantification.[2][3]
Here are the primary strategies to troubleshoot and mitigate ion suppression:
1. Optimize Sample Preparation: The goal is to effectively remove interfering matrix components before injection. While simple protein precipitation (PPT) is fast, it may not be sufficient for removing phospholipids, a major cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup. A reported method for fidaxomicin uses LLE and has been shown to be effective.[4]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a sorbent to selectively retain the analyte while washing away interferences. This is a robust method for minimizing matrix effects.
2. Enhance Chromatographic Separation: Ensure that fidaxomicin and its internal standard are chromatographically separated from the regions where most matrix components elute.
-
Use a High-Efficiency Column: An XSelect CSH C18 column has been successfully used to achieve good separation for fidaxomicin and its metabolite.
-
Implement Gradient Elution: A rapid gradient elution can help to separate the analytes of interest from early-eluting, highly polar matrix components and late-eluting non-polar components like phospholipids.
-
Divert Flow: Use a divert valve to direct the initial, unretained portion of the run (containing salts and other polar interferences) to waste instead of the mass spectrometer.
3. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as fidaxomicin-d7 (B1159964), has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification. Using a structural analog as an internal standard is a less ideal alternative as its ionization efficiency may be affected differently by the matrix.
4. Optimize Mass Spectrometry Conditions: Fidaxomicin and its metabolite respond in both positive and negative electrospray ionization (ESI) modes. However, the negative ion mode has been shown to have a much lower noise level, resulting in a superior signal-to-noise ratio.
Q2: My extraction recovery for fidaxomicin is low and variable. What steps can I take to improve it?
A2: Low and inconsistent recovery is often related to the sample preparation method.
-
Review Extraction Solvent Choice (for LLE): Ensure the organic solvent used is optimal for fidaxomicin's polarity. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and mixtures to find the best performance.
-
Check pH of the Sample: The charge state of fidaxomicin can significantly affect its solubility in extraction solvents. Adjusting the pH of the plasma sample before extraction may improve partitioning into the organic phase.
-
Optimize SPE Protocol: If using SPE, ensure the sorbent type is appropriate. Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without causing analyte loss, and the elution solvent must be strong enough to fully recover the analyte.
-
Evaluate Reconstitution Solvent: After evaporating the extraction solvent, the choice of reconstitution solvent is important. The analyte must be fully soluble in it. A common choice is a mixture similar to the initial mobile phase, such as methanol/water (1:1, v/v).
Frequently Asked Questions (FAQs)
Q1: What is a typical matrix effect value and extraction recovery for a validated fidaxomicin method?
A1: A validated LC-MS/MS method for fidaxomicin in human plasma using liquid-liquid extraction and this compound as an internal standard reported the following quantitative data:
| Analyte | Quality Control Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) |
| Fidaxomicin | Low (LQC) | 66.9 | 96.8 |
| Medium (MQC) | 73.0 | - | |
| High (HQC) | 72.9 | 100.7 | |
| OP-1118 | Low (LQC) | 61.0 | 78.1 |
| Medium (MQC) | 62.2 | - | |
| High (HQC) | 64.5 | 68.4 | |
| This compound | - | 77.8 | - |
| Data sourced from a published bioanalytical method. |
The internal standard normalized matrix factor should ideally be close to 100%, indicating that the SIL-IS has effectively compensated for the matrix effect.
Q2: What is the best type of internal standard to use for fidaxomicin bioanalysis?
A2: The best practice and "first choice" for quantitative LC-MS/MS analysis is to use a stable isotope-labeled internal standard (SIL-IS). For fidaxomicin, This compound is a commercially available and successfully implemented SIL-IS. A SIL-IS is ideal because it has the same physicochemical properties as the analyte, meaning it behaves identically during extraction and ionization, thereby providing the most accurate correction for matrix effects and other sources of variability.
Q3: How do I quantitatively assess the matrix effect for my fidaxomicin assay?
A3: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solution.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
To demonstrate that a SIL-IS is effective, the IS-Normalized Matrix Factor is calculated by dividing the analyte's MF by the IS's MF. The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be less than 15%.
Experimental Protocols & Visualizations
Example Bioanalytical Method Protocol
This protocol is a summary of a validated method for the determination of fidaxomicin and its metabolite OP-1118 in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of a human plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (3.00 ng/mL this compound).
-
Vortex to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 300 µL of methanol-water (1:1, v/v).
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: XSelect CSH C18 Column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Gradient: A rapid gradient elution is used to optimize separation.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example Transitions:
-
Fidaxomicin: m/z 1055.5 → 231.0
-
OP-1118: m/z 985.3 → 231.0
-
This compound: m/z 1062.5 → 231.0
-
Diagrams
Caption: Standard workflow for fidaxomicin bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Technical Support Center: Optimizing ESI Parameters for Fidaxomicin-d7 Detection
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) parameters for the detection of Fidaxomicin-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound detection?
A1: For the detection of this compound, a negative Electrospray Ionization (ESI) source is recommended. While Fidaxomicin (B1672665) and its analogs can be detected in both positive and negative ion modes, the negative ion mode typically exhibits a significantly lower noise level, resulting in a superior signal-to-noise ratio.[1]
Q2: What are the typical starting ESI parameters for this compound analysis?
A2: A good starting point for ESI parameters can be derived from methods developed for the bioanalysis of fidaxomicin, using this compound as an internal standard.[1] The following table summarizes these recommended starting conditions.
Q3: We are observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can stem from several factors. First, verify that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Ensure that the correct precursor and product ions for this compound are being monitored. The issue could also be related to sample preparation, chromatographic separation, or the ESI source parameters. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue.
Q4: Can you provide a reference for an LC-MS/MS method for fidaxomicin analysis using this compound?
A4: A validated LC-MS/MS method for the quantification of fidaxomicin and its major active metabolite, OP-1118, in plasma, urine, and feces has been reported.[2] This method utilizes liquid-liquid extraction for sample pretreatment and an XSelect™ CSH C18 column for chromatographic separation with gradient elution.[1] this compound serves as the internal standard in this assay.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the detection of this compound using ESI-MS.
Table 1: Recommended ESI Parameters for this compound Detection
| Parameter | Recommended Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Detection |
| Spray Voltage | -4500 V |
| Gas 1 (Nebulizer Gas) | 65 psi |
| Gas 2 (Heater Gas) | 65 psi |
| Curtain Gas | 35 psi |
| Ion Source Temperature | 500 °C |
Source:[1]
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal ESI Parameters | Systematically optimize key ESI parameters such as spray voltage, nebulizer gas pressure, and ion source temperature. A one-factor-at-a-time approach or a design of experiments (DoE) can be employed for comprehensive optimization.[3] |
| Incorrect Ionization Mode | Confirm that the mass spectrometer is operating in negative ion mode, which provides a better signal-to-noise ratio for fidaxomicin.[1] |
| Sample Preparation Issues | Inefficient extraction of this compound from the sample matrix can lead to low signal. Ensure the sample preparation method, such as liquid-liquid extraction, is optimized and consistently performed.[1] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a more effective sample cleanup method. |
| Contamination | Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[4] Flush the system with appropriate cleaning solutions. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Dirty Ion Source | A contaminated ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components. |
| Inadequate Mobile Phase Additives | The choice and concentration of mobile phase additives can impact background noise. For negative mode ESI, ensure the mobile phase composition is appropriate. |
| System Contamination | Carryover from previous injections or contamination of the LC system can contribute to high background. Implement a robust column washing procedure between runs.[4] |
Issue 3: Unstable Signal or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Fluctuating ESI Spray | An unstable spray can be caused by a partially clogged ESI needle, incorrect positioning of the needle, or inconsistent solvent delivery. Inspect and clean the ESI needle. Ensure the LC flow rate is stable. |
| Inconsistent Sample Preparation | Variability in the sample preparation process will lead to inconsistent results. Ensure that all sample preparation steps are performed precisely and consistently. |
| Temperature Fluctuations | Variations in the ion source temperature can affect ionization efficiency. Ensure the source temperature is stable and has equilibrated before starting the analysis.[1] |
| LC Pump Issues | Inconsistent solvent delivery from the LC pumps can lead to an unstable signal. Check the pump performance and perform any necessary maintenance. |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for the bioanalysis of fidaxomicin in human plasma.[1]
-
To 50.0 µL of the plasma sample, add 50.0 µL of the internal standard solution (this compound at a concentration of 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Allow the layers to stand and separate for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Fidaxomicin in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Fidaxomicin (B1672665). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to poor peak shape during experimental analysis. Achieving a symmetrical, well-defined peak is critical for accurate quantification and robust method performance.
Frequently Asked Questions (FAQs)
Q1: What is considered a good peak shape for Fidaxomicin in HPLC analysis?
A good peak shape is crucial for accurate results and is typically defined as a symmetrical, Gaussian peak. For regulatory and quality control purposes, peak symmetry is often quantified using the USP Tailing Factor (TF). A USP tailing factor of ≤ 2.0 is a common acceptance criterion in validated HPLC methods for Fidaxomicin.[1] An ideal peak has a tailing factor of 1.0.[2]
Q2: What are the common types of poor peak shape observed in chromatography?
The two most common distortions from the ideal Gaussian shape are peak tailing and peak fronting.[3][4]
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail" that extends the peak's return to the baseline.[3][5]
-
Peak Fronting: The first half of the peak is broader than the second half, resulting in a leading edge that appears stretched forward.[3][6]
Q3: Can the mobile phase pH significantly affect my Fidaxomicin peak shape?
Yes, mobile phase pH is a critical parameter that can impact selectivity, retention, and peak shape, especially for ionizable compounds.[7] The in vitro activity of Fidaxomicin has been shown to be influenced by pH, with its activity noticeably reduced at higher pH levels (≥7.9).[8][9] This suggests that the ionization state of the Fidaxomicin molecule is pH-dependent. Inconsistent ionization during its transit through the column can lead to mixed retention mechanisms and result in poor peak shape. Therefore, maintaining a stable and appropriate pH with a suitable buffer is essential for sharp, symmetrical peaks.[10]
Q4: My Fidaxomicin peak is tailing. What are the most likely causes?
Peak tailing is a frequent issue and often arises from secondary chemical interactions, column issues, or problems with the HPLC system's flow path.[11] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Fidaxomicin molecules may have secondary interactions with acidic silanol groups on the surface of the silica-based column packing, causing delayed elution for some molecules and leading to tailing.[3][5]
-
Column Overload (Mass): Injecting too much analyte mass can saturate the stationary phase, resulting in peak tailing.[5][12]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly fitted connections between the column and detector, can cause the separated peak to broaden and tail.[5]
Q5: My Fidaxomicin peak is fronting. What should I check first?
Peak fronting is generally less common than tailing but often points to a few specific issues. The most common causes to investigate first are:
-
Column Overload (Concentration): While mass overload can cause tailing, concentration overload is a more frequent cause of fronting.[12] This happens when the sample concentration is too high at the point of injection.[13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte molecules can travel too quickly at the column inlet, causing an uneven band and a fronting peak.[3][6][13]
-
Column Degradation: A physical deformation of the column bed, such as a void or collapse at the inlet, can disrupt the flow path and lead to peak fronting.[3][6][12]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific peak shape problems for Fidaxomicin.
Problem: Persistent Peak Tailing
Question: How do I systematically diagnose and resolve peak tailing for my Fidaxomicin sample?
Peak tailing can compromise resolution and affect the accuracy of integration. Follow these steps to identify and correct the root cause.
Logical Flow for Troubleshooting Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
1. Experimental Protocol: Mobile Phase pH Adjustment
Secondary interactions with silica are a primary cause of tailing for many pharmaceutical compounds.[5] Lowering the mobile phase pH can suppress the ionization of residual silanol groups on the column packing, thereby minimizing these unwanted interactions.[3][7]
-
Objective: To determine if secondary silanol interactions are causing peak tailing.
-
Procedure:
-
Prepare your standard aqueous mobile phase (e.g., HPLC-grade water).
-
Add a small amount of an acidic modifier. Common choices seen in Fidaxomicin methods include 0.02% Trifluoroacetic Acid (TFA) or 0.1% Orthophosphoric Acid (OPA).[1][14][15]
-
Measure the pH of the aqueous component before mixing with the organic solvent.[7] A pH between 2.5 and 4 is often effective for minimizing silanol interactions.
-
Prepare the final mobile phase by mixing the acidified aqueous phase with the organic solvent (e.g., acetonitrile) according to your method.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the Fidaxomicin sample and compare the peak shape to the original chromatogram.
-
-
Expected Outcome: A significant reduction in tailing and a more symmetrical peak shape.
2. Experimental Protocol: Sample Dilution Study
Column overload occurs when the amount of sample injected exceeds the binding capacity of the stationary phase.[5] This protocol helps determine if mass overload is the cause of tailing.
-
Objective: To assess if reducing the sample mass on-column improves peak shape.
-
Procedure:
-
Prepare a stock solution of your Fidaxomicin sample or standard in a suitable diluent (e.g., 60% Methanol (B129727) / 40% Water[1]).
-
Create a series of dilutions from the stock solution, for example: 1:2, 1:5, and 1:10.
-
Inject the original concentration and then each dilution sequentially, starting with the most dilute.
-
Analyze the resulting chromatograms, paying close attention to the tailing factor and peak width.
-
-
Expected Outcome: If overload is the issue, the peak shape will become progressively more symmetrical as the sample concentration decreases.
Problem: Unexplained Peak Fronting
Question: My Fidaxomicin peak is fronting. How can I identify the cause and restore a symmetrical peak?
Peak fronting can indicate issues with sample introduction or column integrity. Use the following steps to troubleshoot this problem.
Logical Flow for Troubleshooting Peak Fronting
Caption: A step-by-step workflow for troubleshooting peak fronting.
1. Experimental Protocol: Sample Solvent Matching
Injecting a sample in a solvent that is much stronger than the mobile phase is a classic cause of peak fronting.[6][13]
-
Objective: To eliminate peak distortion caused by the injection solvent.
-
Procedure:
-
Identify the composition of your mobile phase at the start of the gradient run. For example, a method might start with 80% Mobile Phase A (0.02% TFA in water) and 20% Mobile Phase B (0.02% TFA in Acetonitrile).[1]
-
If possible, dissolve your Fidaxomicin sample directly in this initial mobile phase mixture.
-
If the sample is not soluble in the initial mobile phase, dissolve it in the weakest solvent possible that still provides adequate solubility. Avoid using 100% strong solvents like acetonitrile (B52724) or methanol if the mobile phase is highly aqueous.
-
Inject the newly prepared sample and evaluate the peak shape.
-
-
Expected Outcome: The peak shape should become more symmetrical if solvent mismatch was the cause.
2. Experimental Protocol: Column Inspection and Replacement
A compromised column bed can lead to a distorted flow path, causing fronting.[3][12]
-
Objective: To determine if a physical problem with the column is causing poor peak shape.
-
Procedure:
-
Carefully disconnect the column from the injector. Look for a small void or depression in the packing material at the column inlet. Discoloration may also indicate contamination.
-
If a void is suspected and the column manufacturer allows it, you can try back-flushing the column to a waste container. Connect the column outlet to the injector and flush with a compatible solvent at a low flow rate.
-
If the problem persists, the most reliable solution is to replace the analytical column (and guard column, if used) with a new one.[16]
-
Install the new column, equilibrate thoroughly, and inject a standard to confirm that the peak shape has been restored.
-
-
Expected Outcome: A new, properly packed column should eliminate fronting caused by a void or collapse.
Data & Method Parameters
The tables below summarize typical HPLC method parameters for Fidaxomicin analysis that yield good peak shape and a quick reference for troubleshooting.
Table 1: Recommended HPLC Method Parameters for Symmetrical Fidaxomicin Peaks
| Parameter | Recommended Conditions | Source(s) |
| Column | C18, 4.6 x 250 mm, 5 µm | [15] |
| C18, 4.6 x 150 mm, 5 µm | [17] | |
| Mobile Phase A | 0.02% Trifluoroacetic Acid (TFA) in Water | [1] |
| 0.1% Orthophosphoric Acid (OPA) in Water | [14][15] | |
| Mobile Phase B | 0.02% TFA in Acetonitrile (ACN) | [1] |
| Acetonitrile | [15] | |
| Acetonitrile and Methanol | [14] | |
| Diluent | 60% Methanol / 40% Water | [1] |
| Flow Rate | 1.0 mL/min | [1][14][15] |
| 1.5 mL/min | [17] | |
| Detection Wavelength | 228 nm, 260 nm, or 266 nm | [14][15][17] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Common Causes | Recommended Solutions | Source(s) |
| Peak Tailing | Secondary interactions with column silanols | Lower mobile phase pH (2.5-4.0) with TFA or OPA; Use an end-capped, high-purity silica column. | [3][5][7] |
| Mass Overload | Reduce sample concentration or injection volume. | [5][12] | |
| Extra-column dead volume | Use shorter, narrower ID tubing; ensure all fittings are secure. | [5] | |
| Peak Fronting | Concentration Overload | Reduce sample concentration. | [6][12][13] |
| Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase composition. | [6][13] | |
| Column void or collapse | Reverse-flush column (if permitted) or replace the column. | [3][12][16] |
References
- 1. jmpas.com [jmpas.com]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. labveda.com [labveda.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Effects of Inoculum, pH, and Cations on the In Vitro Activity of Fidaxomicin (OPT-80, PAR-101) against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of inoculum, pH, and cations on the in vitro activity of fidaxomicin (OPT-80, PAR-101) against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. scispace.com [scispace.com]
- 15. veterinaria.org [veterinaria.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. WO2014174528A2 - An improved process for the preparation of fidaxomicin - Google Patents [patents.google.com]
Technical Support Center: Minimizing Fidaxomicin-d7 Carryover in LC-MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Fidaxomicin-d7 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guide
Carryover of this compound, a deuterated internal standard for the macrocyclic antibiotic Fidaxomicin (B1672665), can lead to inaccurate quantification in bioanalytical methods. This guide provides a systematic approach to identifying and mitigating the sources of carryover.
Q1: I am observing significant carryover of this compound in my blank injections following a high concentration sample. What are the initial steps to troubleshoot this issue?
A1: The first step is to systematically identify the source of the carryover. The most common sources in an LC-MS system are the autosampler, the column, and the injection valve.[1][2][3] A logical troubleshooting workflow can help pinpoint the problematic component.
Here is a systematic approach to isolate the source of carryover:
Q2: How can I determine if the autosampler is the primary source of this compound carryover?
A2: To isolate the autosampler as the source of carryover, you can perform a "no-injection" blank run. This involves running a blank sample without actuating the injection valve. If the carryover peak is still present, it suggests contamination of the mobile phase or the MS source.[4] A more direct method is to replace the column with a zero-dead-volume union and inject a blank. If carryover is still observed, the autosampler is the likely culprit.
Another approach involves modifying the injection sequence. After injecting a high-concentration sample, perform a series of blank injections. If the peak area of the carryover decreases with each subsequent blank, it is indicative of carryover from the autosampler or column.
Q3: What are the best practices for cleaning the LC system to remove this compound residues?
A3: Due to its macrocyclic structure, Fidaxomicin and its deuterated analog can be "sticky" and adsorb to surfaces within the LC system.[1] A robust cleaning protocol is essential.
-
Autosampler Wash: Employ a strong wash solvent in your autosampler wash protocol. A mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium (B1175870) hydroxide), depending on the column chemistry, can be effective. It is also beneficial to use multiple wash solvents.
-
Column Washing: A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases.[2][5] This "shock" can help dislodge strongly retained molecules. For reversed-phase columns like the C18, a wash sequence involving high and low pH mobile phases can also be beneficial.
-
System Flush: Periodically flush the entire system, including the pump, degasser, and all tubing, with a strong solvent mixture like isopropanol/acetonitrile/water (1:1:1 v/v/v).
Frequently Asked Questions (FAQs)
Q4: What properties of this compound make it prone to carryover?
A4: Fidaxomicin is a large, macrocyclic antibiotic.[6] Molecules of this class often exhibit low solubility in aqueous mobile phases and can have multiple interaction points with the stationary phase and system components, leading to adsorption and subsequent carryover. The deuterated internal standard, this compound, is expected to have very similar physicochemical properties to the parent compound and thus a similar propensity for carryover.
Q5: Can the choice of chromatography column affect the level of this compound carryover?
A5: Absolutely. The choice of column chemistry and hardware can significantly impact carryover.[2][5] Even columns with nominally the same stationary phase from different manufacturers can exhibit different levels of carryover.[2][5] It is advisable to screen several C18 columns from different vendors to identify one that shows minimal carryover for this compound. Using columns with advanced bonding and end-capping technologies can also reduce secondary interactions that lead to carryover.
Q6: Are there any mobile phase additives that can help reduce this compound carryover?
A6: Yes, mobile phase additives can help minimize carryover by competing for active sites on the column and other surfaces. The addition of a small amount of a strong organic solvent like isopropanol to the mobile phase can improve the solubility of this compound and reduce its retention. For ionizable compounds, adjusting the pH of the mobile phase to suppress ionization can also reduce strong interactions with the stationary phase.
Q7: How can I optimize my LC method to prevent this compound carryover from occurring in the first place?
A7: Method optimization is key to preventing carryover. Consider the following:
-
Gradient Elution: Employ a steep gradient at the end of each run to elute any remaining this compound from the column.[2]
-
Injection Volume: Minimize the injection volume of high-concentration samples to reduce the total amount of analyte introduced into the system.[1]
-
Sample Dilution: If possible, dilute samples to a lower concentration to minimize the risk of carryover.
-
Blank Injections: Strategically place blank injections after high-concentration samples in your analytical run to monitor and control for carryover.[1]
Quantitative Data on Carryover Reduction
| Parameter Tested | Condition A | Carryover (%) | Condition B | Carryover (%) |
| Column Type | Column X (C18) | 0.15 | Column Y (C18) | 0.05 |
| Autosampler Wash | Standard Wash | 0.20 | Active Wash | 0.08 |
| Column Wash Gradient | Continuous High Organic | 0.12 | Cycled High/Low Organic | 0.04 |
Carryover percentages are illustrative and based on general findings for problematic compounds.
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Baseline Measurement: Inject a high-concentration this compound standard followed by a blank injection to determine the initial carryover level.
-
Autosampler Check: Replace the analytical column with a zero-dead-volume union. Repeat the high-concentration standard and blank injections. If carryover is still present, the autosampler is the primary source.
-
Column Check: If the autosampler is ruled out, reinstall a new or thoroughly cleaned column of the same type. Repeat the high-concentration standard and blank injections. A significant reduction in carryover points to the original column as the source.
-
Injector Valve and Tubing Check: If carryover persists after replacing the column, inspect and clean the injection valve and connecting tubing. Worn rotor seals are a common cause of carryover.[4]
Protocol 2: Optimized Column Cleaning
-
Initial Flush: Flush the column with 20-30 column volumes of a strong, non-polar solvent like isopropanol.
-
Acid/Base Wash: Sequentially wash the column with 20-30 column volumes of an acidic mobile phase (e.g., 0.1% formic acid in acetonitrile/water) followed by a basic mobile phase (e.g., 0.1% ammonium hydroxide (B78521) in acetonitrile/water). Ensure this is compatible with your column's specifications.
-
Final Equilibration: Equilibrate the column with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Technical Support Center: Fidaxomicin-d7 Stability in Organic Solvents
Disclaimer: Specific stability-indicating studies for Fidaxomicin-d7 in a comprehensive range of organic solvents are not extensively available in public literature. The following guidance is based on the known properties of the parent compound, Fidaxomicin (B1672665), general chemical principles, and published analytical methodologies. Deuteration at the d7 position is not expected to fundamentally alter the molecule's stability in organic solvents, but it is recommended to perform verification for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for preparing stock solutions of this compound?
A1: Based on the solubility data of the parent compound, high-purity Dimethyl Sulfoxide (DMSO) and Ethanol are suitable solvents. Fidaxomicin has good solubility in DMSO (up to 100 mg/mL) and moderate solubility in Ethanol (6 mg/mL)[1]. For most applications, DMSO is preferred for preparing highly concentrated stock solutions.
Q2: How should I store stock solutions of this compound in organic solvents?
A2: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Are there any known incompatibilities of this compound with certain organic solvents or additives?
A3: Yes. Fidaxomicin is known to be unstable in acidic conditions (stable in a pH range of 4-6)[2]. Therefore, avoid using acidic solvents or adding acidic additives to your solutions. It can also react with strong oxidizing agents[3]. Ensure your solvents are free from peroxides, which can be present in aged ethers like THF or dioxane.
Q4: What are the signs of this compound degradation in an organic solvent?
A4: Visual signs of degradation are unreliable. The most definitive sign is the appearance of new peaks in your chromatogram during analysis (e.g., by HPLC or LC-MS). A corresponding decrease in the peak area of the main this compound peak is also a key indicator. Forced degradation studies of Fidaxomicin have shown the formation of specific impurities under acidic, alkaline, and oxidative stress[4][5].
Q5: Can I use solvents like Acetonitrile or Methanol?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas). | 1. Solution Instability: The compound may be degrading in the solvent at the storage/handling temperature. 2. Solvent Evaporation: Improperly sealed vials can lead to concentration changes. 3. Moisture Absorption in DMSO: DMSO is hygroscopic, which can affect solubility and stability[1]. | 1. Prepare fresh stock solutions. Store aliquots at -80°C and protect from light. Perform a time-course experiment to determine stability under your specific conditions. 2. Use high-quality vials with secure caps (B75204) (e.g., septa-lined caps). 3. Use fresh, anhydrous grade DMSO for stock solution preparation. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation: The compound is degrading into impurities. 2. Solvent Impurities: The organic solvent may contain impurities or degradation products (e.g., peroxides in ethers). | 1. Confirm the identity of the peaks by comparing with results from forced degradation studies if possible. This indicates a stability issue. Re-evaluate your solvent choice and storage conditions. 2. Use high-purity, HPLC-grade solvents. Test a solvent blank to rule out solvent-related peaks. |
| Precipitation of the compound from the solution. | 1. Low Solubility: The concentration may be too high for the chosen solvent. 2. Temperature Effects: Solubility can decrease significantly at lower temperatures. | 1. Consult solubility data and prepare a less concentrated solution. Sonication may help in initial dissolution but does not guarantee long-term stability in solution[6]. 2. Before use, allow refrigerated or frozen solutions to warm to room temperature and vortex to ensure complete dissolution. |
Data Summary
The following table summarizes known solubility and stability information for Fidaxomicin (the non-deuterated parent compound). This data should be used as a proxy for this compound.
| Solvent | Concentration | Storage Condition | Duration | Stability Notes |
| DMSO | 100 mg/mL | Not Specified | Not Specified | Good solubility. Use of fresh, moisture-free DMSO is recommended[1]. |
| Ethanol | 6 mg/mL | Not Specified | Not Specified | Moderate solubility[1]. |
| Water | Insoluble | Room Temperature | 2 hours | Stable when dispersed as a crushed tablet[5]. |
| Methanol | Not Specified | 25°C | 62.7 min (half-life) | Unstable in the presence of acid (HCl)[2]. |
| Acetonitrile | Not Specified | Not Specified | Not Specified | Commonly used as a mobile phase component in HPLC, suggesting short-term compatibility[4][5][7]. |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Organic Solvent by HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent.
1. Materials:
-
This compound
-
High-purity organic solvent (e.g., HPLC-grade DMSO, Acetonitrile, or Methanol)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen organic solvent to a known concentration (e.g., 1 mg/mL).
-
-
Sample Storage:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., Room Temperature (20-25°C), Refrigerated (2-8°C)).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Analysis at Time=0: Immediately after preparation, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase and inject it into the HPLC system. Record the peak area of the this compound peak. This is your initial (100%) value.
-
Analysis at Subsequent Time Points: At each designated time point, retrieve a vial from storage, allow it to reach room temperature, prepare a dilution in the same manner as the T=0 sample, and inject it into the HPLC.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
-
Visual Workflow
The following diagram illustrates a logical workflow for evaluating the stability of this compound in a selected organic solvent.
Caption: Workflow for assessing this compound stability in an organic solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 5. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 6. Fidaxomicin | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. veterinaria.org [veterinaria.org]
Technical Support Center: Improving Signal Intensity and Sensitivity for Low-Level Quantification
Welcome to the Technical Support Center dedicated to enhancing signal intensity and sensitivity in your experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in low-level quantification.
Table of Contents
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocol: High-Sensitivity Sandwich ELISA
-
Signaling Pathway: ERK1/ERK2 MAPK Pathway Detection
-
-
Western Blotting
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocol: High-Sensitivity Chemiluminescent Western Blot
-
Signaling Pathway: EGFR Pathway Analysis
-
-
Mass Spectrometry (LC-MS)
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocol: Optimizing LC-MS for Low-Abundance Peptides
-
Experimental Workflow: Bottom-Up Proteomics
-
-
Fluorescence Microscopy
-
Troubleshooting Guide
-
FAQs
-
Experimental Protocol: Immunofluorescence Staining for Weak Signals
-
Signaling Pathway: Calcium Signaling Visualization
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Signal | - Inactive reagents (antibodies, enzyme conjugates, substrate).- Incorrect antibody concentrations.- Insufficient incubation times or temperatures.- Improper plate washing.- Reagents added in the wrong order. | - Use fresh reagents and ensure proper storage.- Optimize antibody concentrations through titration.- Increase incubation times (e.g., overnight at 4°C for primary antibody) or temperature (e.g., 37°C for shorter incubations).[1]- Ensure thorough washing to remove unbound reagents without drying out the wells.- Double-check the protocol to confirm the correct order of reagent addition. |
| High Background | - Antibody concentration is too high.- Insufficient washing or blocking.- Cross-reactivity of antibodies.- Contaminated reagents.- Extended incubation times. | - Reduce the concentration of primary or secondary antibodies.- Increase the number of wash steps and ensure the blocking buffer is effective.[2]- Use highly specific monoclonal antibodies or pre-adsorbed secondary antibodies.- Use fresh, sterile buffers and reagents.- Optimize incubation times to reduce non-specific binding. |
| High Variability (Poor Reproducibility) | - Pipetting errors.- Inconsistent washing.- "Edge effect" on the plate.- Improper mixing of samples and reagents. | - Use calibrated pipettes and ensure consistent technique.- Use an automated plate washer or ensure uniform manual washing.- Avoid using the outer wells of the plate for critical samples or ensure the plate is properly sealed during incubations to prevent evaporation.[3]- Gently vortex or mix all samples and reagents before adding them to the plate. |
FAQs
Q1: How can I choose the right ELISA kit for detecting a low-concentration analyte?
A1: When selecting an ELISA kit for low-abundance targets, consider the following:
-
Sensitivity and Detection Range: Look for kits with a low limit of detection (LOD) and a dynamic range that covers your expected sample concentrations. High-sensitivity kits, often utilizing chemiluminescent or fluorescent substrates, are preferable.
-
Antibody Pair: The specificity and affinity of the capture and detection antibodies are crucial. Kits with well-validated, high-affinity monoclonal antibody pairs generally provide better performance.
-
Sample Type Validation: Ensure the kit has been validated for your specific sample type (e.g., serum, plasma, cell culture supernatant) to avoid matrix effects.
-
Reproducibility: Check the kit's specifications for intra- and inter-assay precision (coefficient of variation, CV), which should ideally be below 10%.
Q2: What is signal amplification in ELISA and when should I use it?
A2: Signal amplification techniques are used to increase the intensity of the detection signal, which is particularly useful when the target analyte is present at very low concentrations. A common method is the use of a biotin-streptavidin system. The detection antibody is biotinylated, and then an enzyme-conjugated streptavidin is added, which binds to the biotin. Since multiple streptavidin molecules can bind to a single antibody, this amplifies the signal. This should be used when a standard direct or indirect ELISA does not provide a sufficient signal-to-noise ratio.
Q3: Can the choice of substrate impact the sensitivity of my ELISA?
A3: Absolutely. The choice of substrate for the enzyme conjugate (commonly HRP or AP) significantly affects the assay's sensitivity.
-
Chromogenic substrates (e.g., TMB): These are widely used and produce a colored product that is measured by absorbance. They offer good sensitivity for many applications.
-
Chemiluminescent substrates: These substrates produce light as a product of the enzymatic reaction, which is measured by a luminometer. They are generally 10-20 times more sensitive than colorimetric substrates.
-
Fluorescent substrates: These produce a fluorescent product that is measured by a fluorometer. They also offer higher sensitivity than chromogenic substrates.
Experimental Protocol: High-Sensitivity Sandwich ELISA
This protocol is designed for the quantification of low-abundance proteins.
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of your standard protein in blocking buffer.
-
Add 100 µL of your samples and standards to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times.
-
Dilute the biotinylated detection antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate five times.
-
Dilute streptavidin-HRP conjugate in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Addition and Signal Measurement:
-
Wash the plate seven times.
-
Add 100 µL of a high-sensitivity chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence of the standards against their known concentrations.
-
Determine the concentration of the target protein in your samples by interpolating their luminescence values on the standard curve.
-
Signaling Pathway: ERK1/ERK2 MAPK Pathway Detection
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1 and ERK2, is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. ELISA can be used to quantify the total and phosphorylated levels of ERK1/2, providing insights into pathway activation.
Caption: ERK1/2 MAPK signaling pathway with points of detection by ELISA.
Western Blotting
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Weak or No Signal | - Low protein load.- Inefficient protein transfer.- Suboptimal antibody concentration.- Inactive enzyme or substrate.- Protein degradation. | - Increase the amount of protein loaded (up to 50-100 µg).- Optimize transfer time and voltage; use a PVDF membrane for better binding of low-abundance proteins.- Titrate primary and secondary antibody concentrations; try incubating the primary antibody overnight at 4°C.- Use fresh ECL substrate and ensure the HRP-conjugated secondary antibody is active.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Membrane dried out.- Contaminated buffers. | - Decrease primary and/or secondary antibody concentrations.- Increase blocking time (e.g., 1 hour at RT) or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Increase the number and duration of wash steps.- Keep the membrane moist at all times.- Use fresh, filtered buffers. |
| Non-Specific Bands | - Primary antibody concentration too high.- Secondary antibody is cross-reacting.- Protein degradation.- Splice variants or post-translational modifications. | - Reduce the primary antibody concentration and/or incubation time.- Run a secondary antibody-only control; use a pre-adsorbed secondary antibody.- Use fresh samples with protease inhibitors.- Consult protein databases (e.g., UniProt) to check for known isoforms or modifications. |
FAQs
Q1: How can I improve the detection of a low-abundance protein?
A1: To enhance the detection of proteins with low expression levels, you can:
-
Enrich Your Sample: Use techniques like immunoprecipitation or cellular fractionation to concentrate your protein of interest before loading.
-
Increase Protein Load: Load a higher amount of total protein per lane.
-
Optimize Gel Electrophoresis: Use a gel percentage that provides the best resolution for your protein's molecular weight.
-
Use a High-Sensitivity Substrate: Enhanced chemiluminescent (ECL) substrates can detect proteins in the low picogram to femtogram range.
-
Choose the Right Membrane: PVDF membranes generally have a higher binding capacity than nitrocellulose.
-
Optimize Antibody Concentrations: While it may seem counterintuitive, for high-sensitivity ECL substrates, you may need to decrease the antibody concentrations to reduce background noise.
Q2: What is the difference between chromogenic and chemiluminescent detection in Western blotting?
A2: The primary difference is the type of signal produced and the sensitivity.
-
Chromogenic detection uses a substrate that produces a colored precipitate directly on the membrane. It is less sensitive, with a detection limit in the low nanogram range, and provides a stable signal. It is best for qualitative analysis of abundant proteins.
-
Chemiluminescent detection uses a substrate that emits light, which is captured by a digital imager or X-ray film. It is significantly more sensitive, with detection limits in the low picogram to mid-femtogram range, and has a wider dynamic range, making it suitable for quantitative analysis of low-abundance proteins.
Q3: How do I properly block the membrane to reduce background?
A3: Effective blocking is critical for a clean western blot.
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk (typically 5% in TBST) and bovine serum albumin (BSA) (typically 3-5% in TBST). For phosphorylated proteins, BSA is recommended as milk contains phosphoproteins (casein) that can cause non-specific binding.
-
Incubation Time and Temperature: A typical blocking step is 1 hour at room temperature.
-
Consistency: Include the blocking agent in your antibody dilution buffers to maintain the blocking effect during antibody incubations.
Quantitative Data: Comparison of Chemiluminescent Substrates
| Substrate Type | Limit of Detection (LOD) | Signal Duration | Dynamic Range | Best For |
| Standard ECL | Mid-picogram (pg) | Minutes to 1 hour | Narrow | Routine detection of moderately abundant proteins |
| Enhanced ECL | Low-picogram (pg) | Up to 8 hours | Moderate | Detecting a wide range of protein abundances |
| High-Sensitivity ECL | Mid-femtogram (fg) | 6 to 24 hours | Wide | Quantitative analysis of low-abundance proteins |
| Ultra-Sensitive ECL | Low-femtogram (fg) | Up to 24 hours | Very Wide | Detecting extremely rare proteins |
Experimental Protocol: High-Sensitivity Chemiluminescent Western Blot
This protocol is optimized for the detection of low-abundance proteins.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Load 50-100 µg of protein per lane on an SDS-PAGE gel.
-
-
Gel Electrophoresis:
-
Run the gel according to standard procedures, ensuring the protein of interest migrates sufficiently into the gel for good resolution.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For high molecular weight proteins, consider a longer transfer time or lower voltage overnight at 4°C.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST. The optimal dilution should be determined by titration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% milk in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD-based digital imager.
-
Signaling Pathway: EGFR Pathway Analysis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and is often dysregulated in cancer. Western blotting can be used to analyze the phosphorylation status of EGFR and its downstream targets like Akt and ERK, providing a measure of pathway activation.
Caption: EGFR signaling pathway with key phosphorylation events detectable by Western Blot.
Mass Spectrometry (LC-MS)
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization source parameters.- Inefficient desolvation.- Matrix effects (ion suppression).- Poor chromatographic separation.- Use of non-volatile buffers or low-purity solvents. | - Optimize source parameters (e.g., spray voltage, gas flows, temperatures) for your specific analyte.- Increase drying gas temperature or flow rate, especially for highly aqueous mobile phases.- Improve sample clean-up using techniques like solid-phase extraction (SPE).- Use a column with appropriate chemistry and dimensions for your analyte; reduce the flow rate.- Use MS-grade solvents and volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate). |
| High Background Noise | - Contaminated solvents, reagents, or glassware.- Carryover from previous injections.- Non-volatile salts in the mobile phase. | - Use high-purity, MS-grade solvents and reagents.- Implement a thorough wash cycle between sample injections.- Use only volatile mobile phase additives. |
| Poor Peak Shape | - Large dead volume in the LC system.- Inappropriate mobile phase composition.- Column overload. | - Minimize the length and diameter of tubing; use low-dead-volume fittings.- Ensure the sample solvent is compatible with the initial mobile phase.- Reduce the injection volume or sample concentration. |
FAQs
Q1: How can I improve the ionization efficiency of my analyte?
A1: Improving ionization efficiency is key to enhancing sensitivity.
-
Optimize Source Parameters: Systematically adjust the spray voltage, sheath and auxiliary gas flow rates, and capillary and desolvation temperatures to find the optimal conditions for your analyte.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization. Use additives like formic acid (for positive mode) or ammonium hydroxide (B78521) (for negative mode) to promote protonation or deprotonation.
-
Flow Rate: Lower flow rates (e.g., using nano-ESI) generally lead to better ionization efficiency as they produce smaller droplets that desolvate more easily.
-
Alternative Ionization Techniques: If ESI is not optimal for your analyte (e.g., for nonpolar compounds), consider other techniques like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).
Q2: What are matrix effects and how can I minimize them?
A2: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix. To minimize them:
-
Sample Preparation: Use effective sample clean-up methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Improve the chromatographic resolution to separate the analyte from matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: What type of solvents and additives should I use for LC-MS?
A3: Always use the highest purity solvents available, typically labeled as "LC-MS grade". These have very low levels of particulate and non-volatile contaminants. For mobile phase additives, use volatile acids, bases, and salts like formic acid, acetic acid, ammonium formate, and ammonium acetate. Avoid non-volatile salts such as phosphates and sulfates, as they will precipitate in the ion source and contaminate the mass spectrometer.
Quantitative Data: Effect of Ion Source Parameters on Signal Intensity
Note: Optimal values are highly compound- and instrument-dependent. The following table provides a general guide to the effects of key parameters.
| Parameter | Effect on Signal Intensity | Considerations |
| Spray Voltage | Increases with voltage up to a point, then may become unstable. | Optimize for a stable spray and maximum ion current. |
| Gas Flow (Nebulizing/Drying) | Higher flow can improve desolvation and signal, but excessive flow can cool the ESI plume and reduce signal. | Balance with gas temperature for efficient desolvation. |
| Gas Temperature (Drying) | Higher temperature improves desolvation and signal for many compounds. | Thermally labile compounds may degrade at high temperatures. |
| Capillary/Nozzle Voltage | Affects ion transmission into the mass spectrometer. | Optimize for maximum transmission of the ion of interest. |
Experimental Protocol: Optimizing LC-MS for Low-Abundance Peptides
This protocol outlines a general approach for developing a sensitive LC-MS/MS method for peptide quantification.
-
Sample Preparation:
-
Digest protein samples with trypsin.
-
Clean up the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove salts and detergents.
-
-
Infusion and MS/MS Optimization:
-
Infuse a standard solution of a representative peptide directly into the mass spectrometer.
-
Optimize the precursor ion selection and fragmentation parameters (collision energy) to obtain strong, specific product ions for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
-
LC Method Development:
-
Select a C18 column suitable for peptide separations (e.g., 1.7-3 µm particle size, 75-150 µm inner diameter).
-
Develop a gradient elution method using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to achieve good separation of the target peptide from other peptides.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire data using the optimized SRM or PRM method.
-
-
Data Analysis:
-
Integrate the peak areas of the selected product ion transitions.
-
Quantify the peptide using an internal or external standard curve.
-
Experimental Workflow: Bottom-Up Proteomics
Bottom-up proteomics is a common strategy for identifying and quantifying proteins in complex samples. The general workflow involves digesting proteins into peptides, which are then analyzed by LC-MS/MS.
Caption: A typical experimental workflow for bottom-up proteomics.
Fluorescence Microscopy
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Weak or Faint Signal | - Low expression of the target protein.- Poor antibody affinity or concentration.- Photobleaching.- Incorrect filter sets.- Low quantum efficiency of the fluorophore. | - Use signal amplification techniques (e.g., tyramide signal amplification).- Use a high-affinity primary antibody and optimize its concentration; use a bright, high-quality secondary antibody.- Reduce excitation light intensity or exposure time; use an anti-fade mounting medium.- Ensure the excitation and emission filters match the spectral properties of your fluorophore.- Choose a fluorophore with a high quantum yield and extinction coefficient. |
| High Background / Low Signal-to-Noise Ratio (SNR) | - Autofluorescence of the sample or slide.- Non-specific antibody binding.- Ambient light leakage.- High detector gain or offset. | - Use a spectrally distinct fluorophore; use autofluorescence quenching reagents or spectral unmixing.- Perform adequate blocking steps and ensure thorough washing.- Ensure the microscope is in a dark room and all light paths are sealed.- Optimize gain and offset settings to maximize signal without amplifying noise. |
| Phototoxicity / Cell Death | - High excitation light intensity.- Prolonged exposure time. | - Use the lowest possible excitation intensity that provides an acceptable signal.- Minimize exposure time; use a more sensitive camera to allow for shorter exposures.- Use a live-cell imaging buffer that minimizes stress. |
FAQs
Q1: How can I maximize the signal-to-noise ratio (SNR) in my fluorescence images?
A1: Maximizing SNR is crucial for quantitative imaging.
-
Increase Signal:
-
Use a high numerical aperture (NA) objective to collect more light.
-
Choose a bright, photostable fluorophore.
-
Optimize staining protocols for maximum labeling.
-
-
Decrease Noise:
-
Use a cooled camera to reduce thermal noise.
-
Subtract background fluorescence during image analysis.
-
Use image averaging or accumulation to reduce random noise.
-
-
Optimize Acquisition Settings: Adjust the gain to amplify the signal but be aware that it also amplifies noise. Use the full dynamic range of the detector without saturating the signal.
Q2: What is photobleaching and how can I prevent it?
A2: Photobleaching is the irreversible destruction of a fluorophore when it is exposed to excitation light. To minimize it:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity necessary.
-
Minimize Exposure Time: Use the shortest possible exposure time that still yields a good signal.
-
Use Anti-fade Reagents: Mount your sample in an anti-fade mounting medium.
-
Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others.
Q3: What are the key steps in a typical immunofluorescence staining protocol?
A3: A standard immunofluorescence protocol includes:
-
Cell Seeding and Growth: Culture cells on coverslips or in imaging-compatible plates.
-
Fixation: Treat cells with a fixative (e.g., paraformaldehyde) to preserve their structure.
-
Permeabilization: If targeting intracellular proteins, use a detergent (e.g., Triton X-100) to create pores in the cell membrane.
-
Blocking: Incubate with a blocking solution (e.g., BSA or serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to your target protein.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting: Mount the coverslip onto a slide using an anti-fade mounting medium.
Quantitative Data: Typical Signal-to-Noise Ratios (SNR) in Fluorescence Microscopy
| Imaging Modality | Typical SNR | Notes |
| Widefield (low quality) | 5-15 | Prone to out-of-focus light and background. |
| Widefield (good quality) | > 40 | With optimized staining and a sensitive camera. |
| Confocal (low signal) | 5-10 | Pinhole rejects out-of-focus light but also reduces signal. |
| Confocal (average quality) | 15-20 | A good balance for many applications. |
| Confocal (high quality) | > 30 | Achieved with bright samples and optimized settings. |
| Cooled CCD Camera | 50-100 | Low noise detectors provide excellent SNR. |
Experimental Protocol: Immunofluorescence Staining for Weak Signals
This protocol is adapted for detecting low-abundance proteins via immunofluorescence.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block for 1 hour at room temperature in PBS with 1% BSA and 10% normal goat serum.
-
-
Primary Antibody Incubation:
-
Dilute the high-affinity primary antibody in the blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber to allow for maximal binding.
-
-
Washing:
-
Wash three times for 5 minutes each with PBS containing 0.1% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute a bright, cross-adsorbed secondary antibody (e.g., conjugated to Alexa Fluor 647) in blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash three times for 5 minutes each with PBS-T.
-
Mount the coverslip with a high-quality anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition:
-
Use a high NA oil immersion objective.
-
Use a sensitive camera (e.g., sCMOS or EMCCD).
-
Optimize exposure time and gain to capture the signal just above the background, avoiding saturation.
-
Signaling Pathway: Calcium Signaling Visualization
Calcium (Ca²⁺) is a universal second messenger involved in numerous cellular processes. Fluorescence microscopy using calcium indicators (e.g., Fluo-4, Fura-2, or genetically encoded indicators like GCaMP) allows for the visualization of intracellular calcium dynamics in real-time.
Caption: A simplified IP₃-mediated calcium signaling pathway visualized by fluorescence.
References
Macrolide Antibiotics Analysis: A Technical Support Guide for LC-MS/MS
Welcome to our technical support center for the analysis of macrolide antibiotics using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation patterns for macrolide antibiotics in MS/MS?
A1: Macrolide antibiotics typically show characteristic fragmentation patterns involving the sequential loss of their sugar moieties. A common fragmentation involves the cleavage of glycosidic bonds. For many macrolides, such as clarithromycin, a neutral loss of the desosamine (B1220255) sugar is a primary fragmentation pathway. For instance, product ions with an m/z of 158 and 174 are often diagnostic for macrolides containing a desosamine moiety.[1][2] Understanding the specific fragmentation of your target macrolide is crucial for developing a sensitive and specific MRM (Multiple Reaction Monitoring) method.[3]
Q2: What are common causes of poor signal intensity or no signal for my macrolide antibiotic?
A2: Several factors can contribute to poor or no signal. First, check the basics of your LC-MS/MS system, such as ensuring the LC is connected to the ion source and that there is mobile phase flow.[4] Macrolides can have low ionization efficiency, and using positive ion electrospray ionization (ESI) is generally preferred, often detecting the analytes as sodium adducts.[5] Also, verify your sample preparation, as inefficient extraction can lead to low analyte concentration. Finally, ensure the MS settings, including ion source parameters and collision energy, are optimized for your specific macrolide.
Q3: How can I mitigate matrix effects when analyzing macrolides in complex samples like plasma or wastewater?
A3: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples. To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the macrolide analytes from co-eluting matrix components.
-
Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.
-
Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects by creating a calibration curve within the sample matrix.
Troubleshooting Guides
Issue 1: Inconsistent Retention Times
Symptom: The retention time of the macrolide antibiotic peak shifts between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Column Degradation | Replace the analytical column. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase. Ensure accurate composition and pH. Use high-quality (LC-MS grade) solvents and additives. |
| Fluctuating Flow Rate | Check the LC pump for leaks or bubbles. Purge the system. |
| Temperature Fluctuations | Ensure the column oven temperature is stable and consistent. |
| Column Equilibration | Ensure the column is adequately equilibrated between injections, which may require at least 10 column volumes. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for the macrolide antibiotic is asymmetrical.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or sample concentration. |
| Secondary Interactions | Add a competing base (e.g., a small amount of ammonium (B1175870) hydroxide) to the mobile phase for basic macrolides. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the macrolide is in a single ionic form. |
Issue 3: High Background Noise or Contamination
Symptom: The baseline in the chromatogram is noisy, or unexpected peaks are present, especially in blank injections (carryover).
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from Autosampler | Optimize the needle wash procedure. Use a wash solution that effectively dissolves the macrolide. Studies have shown that carryover can be a significant issue. |
| Contaminated LC System | Flush the entire LC system with a strong solvent. |
| Leaching from Plasticware | Use polypropylene (B1209903) vials and plates to minimize adsorption and leaching. Some macrolides are known to adsorb to glass surfaces. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Macrolides from Aqueous Matrices
This protocol provides a general guideline for extracting macrolide antibiotics from samples like wastewater or honey.
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to be slightly basic (e.g., pH 9.3 with a sodium carbonate/bicarbonate buffer) to ensure macrolides are in their neutral form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol in water) can further remove less polar interferences.
-
Elution: Elute the macrolide antibiotics with an appropriate organic solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition.
Protocol 2: Example LC-MS/MS Parameters for Macrolide Analysis
The following table provides a starting point for developing an LC-MS/MS method for macrolide antibiotics. Optimization for specific compounds and matrices is essential.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, <2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the macrolides, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for Selected Macrolides:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azithromycin | 749.5 | 591.4 | 30 |
| Clarithromycin | 748.5 | 590.4 | 25 |
| Erythromycin | 734.5 | 576.4 | 25 |
| Roxithromycin | 837.5 | 679.4 | 30 |
| Spiramycin | 843.5 | 174.1 | 35 |
Note: These values are illustrative and should be optimized on your specific instrument.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: A decision tree for addressing matrix effects in LC-MS/MS analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Retention Time Shifts in Fidaxomicin Analysis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with retention time (RT) shifts during the analysis of Fidaxomicin (B1672665).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fidaxomicin peak retention time is consistently drifting in one direction (earlier or later) with each injection. What are the likely causes and how can I fix it?
A1: Consistent retention time drift is often indicative of a systematic change in the chromatographic system. The most common causes are related to the HPLC column and the mobile phase.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.[1][2] This is especially true for new columns or when the mobile phase composition has been changed.
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[4][5] This will lead to a gradual increase in retention time in reversed-phase HPLC.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.[4] Using an HPLC system with an on-line degasser can also help.
-
-
Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained compounds from the sample matrix, or the stationary phase can degrade.[1][6][7] This can lead to a decrease in retention time as the column ages.[8]
-
Solution: Use a guard column to protect the analytical column from contaminants.[4] If the column is contaminated, follow a column washing procedure. If the column is degraded, it will need to be replaced.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time drift.[5][6][9]
Q2: The retention time of my Fidaxomicin peak is fluctuating randomly from run to run. What could be causing this?
A2: Random fluctuations in retention time are often due to issues with the HPLC hardware, such as the pump or injector.
Potential Causes and Solutions:
-
Pump Issues: Air bubbles in the pump head, worn pump seals, or faulty check valves can lead to an inconsistent flow rate, causing random RT shifts.[6][11][12]
-
System Leaks: A leak in the system will cause a drop in pressure and a variable flow rate, leading to inconsistent retention times.[4][12]
-
Solution: Inspect all fittings and connections for any signs of leakage. Tighten or replace any leaking fittings.
-
-
Injector Problems: A faulty injector or inconsistent injection volumes can also lead to variability in retention times.[11][13]
-
Solution: Ensure the injector is properly maintained and that the injection volume is consistent for all samples and standards.[13]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Fidaxomicin Retention Time
| % Acetonitrile (B52724) in Mobile Phase | Fidaxomicin Retention Time (min) |
| 90% | 5.8 |
| 95% | 6.5[14] |
| 100% | 7.2 |
Note: This data is illustrative and based on typical reversed-phase behavior. The actual retention times will vary depending on the specific column and other chromatographic conditions.
Table 2: Influence of Temperature on HPLC Retention Time
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases (approx. 2% per 1°C increase)[10] | Reduced mobile phase viscosity and increased analyte diffusion lead to faster elution. |
| Backpressure | Decreases | Lower mobile phase viscosity reduces system pressure.[15][16] |
| Selectivity | May change | The retention of different compounds can be affected to varying degrees by temperature.[5][15] |
Experimental Protocols
Protocol 1: HPLC System Suitability Test for Fidaxomicin Analysis
A system suitability test should be performed before running any samples to ensure the chromatographic system is performing adequately.
-
Prepare a Standard Solution: Prepare a solution of Fidaxomicin reference standard at a known concentration (e.g., 0.5 mg/mL).[17]
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Injections: Make at least five replicate injections of the standard solution.
-
Evaluate System Suitability Parameters: Calculate the following parameters from the replicate injections:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be < 2.0%.
-
Protocol 2: Mobile Phase Preparation for Fidaxomicin Analysis
The following is an example of a mobile phase preparation protocol for the analysis of Fidaxomicin by reversed-phase HPLC.[14][18][19][20]
-
Aqueous Component: Prepare a 0.1% solution of ortho-phosphoric acid (OPA) in HPLC-grade water.
-
Organic Solvents: Use HPLC-grade acetonitrile and methanol (B129727).
-
Mobile Phase Mixture: Mix the aqueous component, acetonitrile, and methanol in the desired ratio (e.g., 20:36.5:43.5 v/v/v).[18][19][20]
-
Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or an in-line degasser) before use.
Visualizations
Diagram 1: Troubleshooting Workflow for Retention Time Shifts
Caption: Troubleshooting workflow for identifying the cause of retention time shifts.
Diagram 2: Factors Influencing Retention Time in HPLC
Caption: Key factors that can influence HPLC retention time.
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. hplc.eu [hplc.eu]
- 3. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. chromtech.com [chromtech.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Why is my LC Retention Time Shifting? [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. veterinaria.org [veterinaria.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Restek - Blog [restek.com]
- 17. jmpas.com [jmpas.com]
- 18. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 19. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Fidaxomicin Bioanalysis: Fidaxomicin-d7 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fidaxomicin (B1672665), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comparative overview of the performance of the stable isotope-labeled internal standard, Fidaxomicin-d7, against other alternatives, supported by available experimental data from validated analytical methods.
The quantification of fidaxomicin, a narrow-spectrum macrocyclic antibiotic, and its primary active metabolite, OP-1118, in biological matrices is essential for pharmacokinetic and clinical studies. The use of a suitable internal standard (IS) is paramount to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their physicochemical properties being nearly identical to the analyte.
This guide delves into the experimental protocols and performance characteristics of analytical methods employing this compound and compares them with available data for methods utilizing alternative internal standards.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of LC-MS/MS methods for the quantification of fidaxomicin and its metabolite OP-1118 in human plasma, utilizing this compound as the internal standard. While direct comparative studies with alternative internal standards are limited in publicly available literature, data for a method using methylated fidaxomicin (OP-1393) as an internal standard is included where available to provide a point of reference.
Table 1: Method Performance using this compound Internal Standard [1]
| Parameter | Fidaxomicin | OP-1118 |
| Linearity Range | 0.100 - 20.0 ng/mL | 0.200 - 40.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.200 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Extraction Recovery | 66.9% - 73.0% | 61.0% - 64.5% |
| Matrix Effect | No significant effect observed | No significant effect observed |
Table 2: Method Performance using Alternative Internal Standard (Methylated Fidaxomicin, OP-1393)
| Parameter | Fidaxomicin |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Further quantitative data on linearity, precision, and accuracy for a method explicitly using OP-1393 as the internal standard is not readily available in the public domain. |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for evaluating and replicating analytical methods. The following sections outline a typical protocol for the quantification of fidaxomicin and OP-1118 in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[1]
Sample Preparation
-
Aliquoting: 50.0 µL of human plasma sample is aliquoted into a clean tube.
-
Internal Standard Spiking: 50.0 µL of this compound internal standard solution (3.00 ng/mL in methanol:water, 50:50, v/v) is added to the plasma sample.
-
Liquid-Liquid Extraction:
-
200 µL of aqueous solution and 800 µL of ethyl acetate (B1210297) are added.
-
The mixture is vortexed for 5 minutes and then allowed to stand for 5 minutes to allow for phase separation.
-
-
Supernatant Transfer and Evaporation: 700 µL of the upper organic layer (supernatant) is transferred to a new tube and evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted in 300 µL of methanol:water (1:1, v/v).
-
Injection: 10.0 µL of the reconstituted sample is injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: XSelect CSH C18
-
Mobile Phase: Gradient elution (specific gradient not detailed in the available information)
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)
-
Fidaxomicin: m/z 1055.5 → 231.0
-
OP-1118: m/z 985.3 → 231.0
-
This compound: m/z 1062.5 → 231.0
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key points of comparison, the following diagrams are provided.
Experimental workflow for Fidaxomicin bioanalysis.
Logical comparison of internal standard types.
Discussion
The data presented indicates that the analytical method utilizing This compound as an internal standard demonstrates high sensitivity, with a lower limit of quantification of 0.100 ng/mL for fidaxomicin in human plasma.[1] The use of a stable isotope-labeled internal standard is theoretically advantageous as it co-elutes with the analyte and experiences similar ionization effects, leading to more effective compensation for matrix effects and variability in sample processing. The reported extraction recovery for this compound (77.8%) is consistent with that of fidaxomicin, supporting its suitability.[1]
For the method employing methylated fidaxomicin (OP-1393) , the available data is limited. The reported LLOQ of 0.2 ng/mL suggests comparable sensitivity to the this compound method. However, without comprehensive data on precision, accuracy, and matrix effects, a direct and thorough performance comparison is challenging. As a structural analog, OP-1393 may exhibit slight differences in chromatographic retention time and ionization efficiency compared to fidaxomicin, which could potentially impact the accuracy and precision of the assay if not carefully validated.
Conclusion
Based on the available data, the LC-MS/MS method employing This compound as an internal standard is a well-characterized and highly sensitive approach for the quantification of fidaxomicin and its metabolite OP-1118 in human plasma. The use of a stable isotope-labeled internal standard is a robust strategy that is widely accepted in the field of bioanalysis for minimizing analytical variability and ensuring data integrity.
While methods using alternative internal standards like methylated fidaxomicin (OP-1393) may also provide adequate performance, a comprehensive evaluation of their validation data is necessary to make a definitive comparison. For researchers and drug development professionals, the choice of internal standard should be guided by a thorough assessment of the method's validation parameters to ensure it meets the specific requirements of their studies. The detailed experimental protocol provided for the this compound method serves as a valuable resource for laboratories seeking to establish a reliable bioanalytical assay for fidaxomicin.
References
A Comparative Guide to Internal Standards for Fidaxomicin Bioanalysis: Fidaxomicin-d7 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of fidaxomicin (B1672665), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. The internal standard is added to samples and standards to correct for variability during sample preparation and analysis. This guide provides an objective comparison of two common types of internal standards: a stable isotope-labeled (SIL) internal standard, fidaxomicin-d7 (B1159964), and a representative structural analog.
Overview of Internal Standards
This compound: This is the deuterium-labeled version of fidaxomicin. As a SIL-IS, it shares nearly identical chemical and physical properties with the unlabeled analyte. This similarity allows it to closely track the analyte during extraction, chromatography, and ionization, making it the gold standard for correcting analytical variability.
Structural Analog: This is a molecule with a chemical structure similar to the analyte but with a different molecular weight. For this guide, due to the lack of publicly available data for a specific structural analog used as an internal standard for fidaxomicin, we will use ascomycin (B1665279) as a representative example. Ascomycin is a macrocyclic lactone structurally related to other immunosuppressant drugs like tacrolimus (B1663567) and sirolimus and is commonly used as an internal standard in their bioanalysis. This serves as a relevant proxy to illustrate the performance characteristics of a structural analog internal standard.
Performance Data Comparison
The following table summarizes key performance metrics for this compound and ascomycin. It is important to note that the data for this compound was obtained from a bioanalytical method for fidaxomicin in human plasma, while the data for ascomycin is from a method for tacrolimus in human peripheral blood mononuclear cells (PBMCs). While not a direct comparison for the same analyte, it provides valuable insights into the expected performance of each type of internal standard.
| Performance Parameter | This compound (in Human Plasma) | Ascomycin (for Tacrolimus in PBMCs)[1] |
| Accuracy | Intra- and inter-assay accuracy values were within -10.0% to 7.2% and -5.0% to 12.8%, respectively[2]. | Intra- and inter-day accuracy ranged from 98.1% to 109.8% of the nominal concentration[1]. |
| Precision (%CV) | Intra- and inter-assay precision values were less than 8.7% and 9.3%, respectively[2]. | Intra- and inter-day precision was between 2.08% and 8.70%[1]. |
| Extraction Recovery | The extraction recovery of this compound was 77.8%. | The extraction recovery of tacrolimus when using ascomycin as an IS was high, ranging from 93.0% to 97.2%. |
| Matrix Effect | Internal standard normalized matrix factors were close to 100% (96.8% and 100.7% at low and high QC levels), with a relative standard deviation (RSD) of 6.1% and 1.9% respectively. | Minimal matrix effects were observed, with values of 100.9% at the low QC level and 111.6% at the high QC level. |
Experimental Protocols
A robust bioanalytical method validation is essential to compare the performance of different internal standards. Below is a detailed protocol for the validation of an LC-MS/MS method for fidaxomicin in human plasma, which can be adapted to compare this compound and a structural analog.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individual stock solutions of fidaxomicin, this compound, and the chosen structural analog are prepared by dissolving the reference standards in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Working solutions of fidaxomicin are prepared by serial dilution of the stock solution with methanol:water (1:1, v/v). These are then spiked into blank human plasma to create calibration standards (e.g., 0.1-100 ng/mL) and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solutions: Working solutions of this compound and the structural analog are prepared at a constant concentration (e.g., 5 ng/mL) in methanol:water (1:1, v/v).
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 100 µL of the internal standard working solution (containing either this compound or the structural analog).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography: A UPLC system with a C18 column (e.g., XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for fidaxomicin, this compound, and the structural analog are monitored.
4. Method Validation
The analytical method is validated according to regulatory guidelines (e.g., FDA, EMA) by assessing the following parameters for each internal standard:
-
Selectivity: Evaluation of potential interferences from endogenous components in blank plasma from at least six different sources.
-
Linearity and Range: Determination of the concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: Assessment of the closeness of measured values to the true values and the degree of scatter in the data, respectively, using QC samples at multiple concentrations over several days.
-
Recovery: The efficiency of the extraction procedure for the analyte and internal standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of fidaxomicin in plasma under various storage and handling conditions.
Mandatory Visualization
Caption: Workflow for comparing internal standards in fidaxomicin bioanalysis.
Conclusion
The choice between a stable isotope-labeled internal standard and a structural analog depends on the specific requirements of the bioanalytical assay.
-
This compound is the ideal choice for a highly accurate and precise method, as it most effectively compensates for variations throughout the analytical process. Its nearly identical physicochemical properties to fidaxomicin ensure co-elution and similar behavior during extraction and ionization.
-
A well-chosen structural analog can be a viable and more cost-effective alternative. However, it is crucial to select an analog that closely mimics the behavior of fidaxomicin and to perform a thorough validation to demonstrate its suitability. Differences in retention time, extraction recovery, and ionization efficiency compared to the analyte must be carefully evaluated.
For regulated bioanalysis where the highest level of accuracy and robustness is required, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. For research applications where a SIL-IS may not be readily available or cost-prohibitive, a carefully validated structural analog can provide reliable quantitative data.
References
- 1. Robust UPLC–MS/MS Method With Acetonitrile for Precise Intracellular Quantification of Tacrolimus in PBMCs: A Step Toward Clinical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Fidaxomicin-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Fidaxomicin-d7, a deuterated analog of the antibiotic Fidaxomicin, crucial for use as an internal standard in pharmacokinetic and bioanalytical studies. The assessment of isotopic purity is paramount for ensuring the accuracy and reliability of quantitative analyses. This document outlines the available data on the isotopic purity of this compound from various suppliers and details the experimental protocols for its determination using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of this compound Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in sensitive analytical methods. Below is a summary of the available data on the isotopic purity of this compound from different commercial suppliers. It is important to note that while some suppliers provide explicit isotopic purity values, others may report a general purity value which may or may not distinguish between chemical and isotopic purity. Researchers are advised to request a batch-specific Certificate of Analysis for detailed information.
| Supplier | Stated Purity | Method of Determination | Reference/Notes |
| SiChem GmbH | > 99.8% (Isotopic Purity) | ESI-MS | Directly stated on the product page.[1] |
| MedchemExpress | 97.18% | Not explicitly stated if chemical or isotopic | A Certificate of Analysis for a specific batch is available.[2] |
| Clearsynth | Not less than 90% (by HPLC) | HPLC | Likely refers to chemical purity. A Certificate of Analysis is available upon request.[3] |
| LGC Standards (TRC) | Not specified | Not specified | A Certificate of Analysis is available upon request.[4] |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Method
HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a molecule. By precisely measuring the mass-to-charge ratio (m/z) of the different isotopologues (molecules that differ only in their isotopic composition), the percentage of the desired deuterated species can be calculated.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.
-
Further dilute the sample as needed to be within the linear range of the mass spectrometer.
2. LC-HRMS Parameters (General):
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for efficient separation from any potential impurities.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS) System: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is required.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 150-1500.
-
Resolution: ≥ 70,000 FWHM.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
-
3. Data Analysis and Isotopic Purity Calculation:
-
Acquire the full scan mass spectrum of this compound.
-
Identify the mass spectral peaks corresponding to the different isotopologues of the protonated molecule [M+H]+. For this compound (C₅₂H₆₇D₇Cl₂O₁₈), the expected masses will be:
-
d₀ (no deuterium): ~1058.42 m/z
-
d₁ to d₆: Intermediate masses
-
d₇ (fully deuterated): ~1065.46 m/z
-
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d₇) / (Sum of Areas of all isotopologues (d₀ to d₇))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the extent and position of deuteration.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube.
2. NMR Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Observe the proton signals in the regions where deuterium (B1214612) incorporation is expected.
-
The reduction in the integral of these signals compared to the integral of a non-deuterated reference signal within the molecule provides an estimate of the deuterium incorporation.
-
-
²H NMR:
-
Directly observe the deuterium signals.
-
The presence and integration of signals at the expected chemical shifts confirm the positions of deuteration.
-
Quantitative ²H NMR can be used to determine the isotopic enrichment at specific sites.
-
3. Data Analysis:
-
For ¹H NMR, compare the integral of a signal from a non-deuterated part of the molecule to the integral of a signal from a deuterated position in both the deuterated and non-deuterated standards.
-
For ²H NMR, the relative integrals of the deuterium signals can be used to determine the relative abundance of deuterium at different positions.
Workflow and Pathway Diagrams
To visualize the analytical process for assessing the isotopic purity of this compound, the following diagrams have been generated using Graphviz.
Caption: Analytical workflow for determining the isotopic purity of this compound.
Caption: Relationship between purity and analytical accuracy.
References
A Researcher's Guide to Fidaxomicin Bioanalysis: Accuracy and Precision in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of fidaxomicin (B1672665) and its active metabolite, OP-1118, in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of the bioanalytical methods employed for fidaxomicin analysis, with a focus on their accuracy and precision, supported by experimental data.
The bioanalytical landscape for fidaxomicin is dominated by Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) also presents a viable, though less sensitive, alternative. While microbiological assays are a traditional method for antibiotic quantification, their application to fidaxomicin is not well-documented in publicly available literature, likely due to the superior performance of chromatographic methods.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method hinges on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and throughput needs. Below is a summary of the performance characteristics of commonly employed methods for fidaxomicin quantification.
| Parameter | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Analyte(s) | Fidaxomicin & OP-1118 | Fidaxomicin | Fidaxomicin (and potentially active metabolites) |
| Biological Matrices | Plasma, Urine, Feces | Pharmaceutical Formulations | General (Matrix dependent) |
| Intra-day Precision (%RSD) | < 8.7% | 1.54% | Generally higher, often >10% |
| Inter-day Precision (%RSD) | < 9.3% | 1.64% | Generally higher, often >15% |
| Accuracy (% Bias or % Recovery) | -10.0% to 12.8% | 98.8% to 99.8% recovery | Can be variable, susceptible to matrix effects |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (Plasma) | 1.3 µg/mL | Generally in the µg/mL range |
| Specificity/Selectivity | High | Moderate to High | Low (potential for interference from other active compounds) |
In-Depth Look at Experimental Protocols
Detailed and validated protocols are the bedrock of reliable bioanalytical data. The following sections outline the typical experimental procedures for the most common fidaxomicin assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fidaxomicin and OP-1118 in Human Plasma
This method is the gold standard for quantifying fidaxomicin and its primary metabolite, OP-1118, in biological fluids due to its high sensitivity and specificity.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50.0 µL of a plasma sample, add 50.0 µL of an internal standard solution (e.g., fidaxomicin-d7 (B1159964) at 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes and allow it to stand for 5 minutes to ensure phase separation.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of a methanol-water solution (1:1, v/v)[1].
2. Chromatographic Conditions:
-
Chromatographic Column: XSelect CSH C18 column[1].
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly employed[2].
-
Flow Rate: Typically around 0.3 mL/min[2].
-
Injection Volume: 10.0 µL[1].
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for fidaxomicin, OP-1118, and the internal standard are monitored. For example:
-
Fidaxomicin: m/z 1055.5 → 231.0
-
OP-1118: m/z 985.3 → 231.0
-
This compound: m/z 1062.5 → 231.0
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol for Fidaxomicin
While less sensitive than LC-MS/MS, HPLC-UV is a robust and widely accessible method suitable for the analysis of pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) into a volumetric flask.
-
Add a suitable diluent (e.g., 60% Methanol (B129727) / 40% Water) and sonicate to dissolve the fidaxomicin.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm) is typically used.
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water, acetonitrile, and methanol (e.g., 20:36.5:43.5% v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: Typically 20 µL.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of fidaxomicin and a typical bioanalytical workflow.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin vs. Vancomycin in C. difficile Treatment: A Comparative Analysis of Clinical Trial Sample Methodologies
For Researchers, Scientists, and Drug Development Professionals
The treatment of Clostridioides difficile infection (CDI) has traditionally relied on broad-spectrum antibiotics like vancomycin (B549263). However, the introduction of narrower-spectrum agents such as fidaxomicin (B1672665) has marked a significant advancement in CDI management, primarily due to its reduced impact on the gut microbiome and lower recurrence rates. This guide provides a detailed comparison of the sample analysis methods employed in pivotal clinical trials of fidaxomicin versus vancomycin, offering insights into the microbiological and molecular endpoints used to evaluate their efficacy and impact on the gut flora.
Quantitative Data Summary
The following tables summarize the key clinical and microbiological outcomes from comparative trials of fidaxomicin and vancomycin.
Table 1: Clinical Efficacy of Fidaxomicin vs. Vancomycin in Treating C. difficile Infection
| Outcome | Fidaxomicin | Vancomycin | p-value | Reference |
| Clinical Cure Rate (Modified Intention-to-Treat) | 88.2% | 85.8% | Non-inferior | [1] |
| Recurrence Rate (Modified Intention-to-Treat) | 15.4% | 25.3% | 0.005 | [1] |
| Global Cure Rate (Cure with no Recurrence) | 74.6% | 64.1% | 0.006 | [2] |
| Sustained Clinical Response (Canadian Population) | 77.1% | 66.3% | 0.016 | [3] |
Table 2: Microbiome and Toxin Analysis in Fidaxomicin vs. Vancomycin Clinical Trials
| Parameter | Fidaxomicin Treatment Group | Vancomycin Treatment Group | Key Findings | Reference |
| Change in Bacteroides/Prevotella Group (log10 CFU/g) | Minimal change from baseline | 2-4 log10 reduction | Vancomycin significantly depletes key commensal bacteria. | [4] |
| Change in Clostridium coccoides and Clostridium leptum Groups | Temporary, less pronounced suppression | Significant suppression | Fidaxomicin has a less disruptive effect on major butyrate-producing bacteria. | |
| Reappearance of Fecal Toxin B Post-Treatment | 14% of patient samples | 28% of patient samples | Lower rate of toxin re-expression with fidaxomicin. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are outlined below. These protocols are representative of the techniques used, though specific details may have varied between individual studies.
Quantitative Culture of C. difficile from Fecal Samples
This method is used to determine the burden of C. difficile in stool specimens.
Methodology:
-
Sample Preparation: A known weight of fecal material (e.g., 1 gram) is homogenized in a sterile diluent (e.g., pre-reduced peptone-yeast extract broth).
-
Serial Dilution: The homogenate is serially diluted to achieve a range of concentrations.
-
Selective Plating: Aliquots of each dilution are plated onto a selective agar (B569324) medium for C. difficile, such as cycloserine-cefoxitin-fructose agar (CCFA).
-
Incubation: Plates are incubated anaerobically at 37°C for 48-72 hours.
-
Colony Counting: Characteristic colonies of C. difficile (typically yellow with a ground-glass appearance) are counted.
-
Calculation: The number of colony-forming units (CFU) per gram of feces is calculated based on the colony count and the dilution factor.
Fecal Cytotoxin B Assay
This assay measures the biological activity of C. difficile toxin B in fecal samples.
Methodology:
-
Fecal Extract Preparation: A fecal slurry is prepared and centrifuged to obtain a clear supernatant.
-
Cell Culture: A monolayer of a sensitive cell line (e.g., Vero or HT-29 cells) is grown in a 96-well microtiter plate.
-
Toxin Exposure: Serial dilutions of the fecal supernatant are added to the cell monolayers.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 24-48 hours.
-
Cytotoxicity Assessment: The cells are examined microscopically for characteristic cytopathic effects (CPE), such as cell rounding. The cytotoxicity titer is determined as the highest dilution of the fecal extract that causes CPE in at least 50% of the cells.
-
Neutralization (Confirmation): To confirm that the CPE is due to C. difficile toxin, a parallel assay is performed where the fecal extract is pre-incubated with a specific anti-toxin B antibody before being added to the cells. The absence of CPE in the neutralized sample confirms the presence of C. difficile toxin B.
Microbiome Analysis by 16S rRNA Gene Sequencing
This technique is used to characterize the composition of the gut microbiota.
Methodology:
-
DNA Extraction: Total DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit). This process typically involves mechanical lysis (bead beating) and chemical lysis to break open bacterial cells, followed by DNA purification.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using universal primers.
-
Library Preparation: The PCR products are purified, and sequencing adapters and barcodes are ligated to the amplicons to create a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%).
-
Taxonomic Assignment: The representative sequence for each OTU is compared to a reference database (e.g., Greengenes, SILVA) to assign a taxonomic classification (phylum, class, order, family, genus, species).
-
Diversity and Abundance Analysis: The relative abundance of different bacterial taxa is calculated for each sample, and various ecological metrics (e.g., alpha diversity, beta diversity) are used to compare the microbiome composition between treatment groups.
Quantitative Real-Time PCR (qPCR) for Specific Bacterial Groups
qPCR is used to quantify the abundance of specific bacterial groups within the gut microbiota.
Methodology:
-
DNA Extraction: As described for 16S rRNA gene sequencing.
-
Primer and Probe Design: Specific primers and probes are designed to target the 16S rRNA gene of the bacterial group of interest (e.g., Bacteroides/Prevotella group, Clostridium coccoides group).
-
qPCR Reaction: The qPCR reaction is set up with the extracted DNA, specific primers, a fluorescent probe (e.g., TaqMan), and a master mix containing DNA polymerase and dNTPs.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Quantification: The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA. A standard curve is generated using known quantities of bacterial DNA to allow for absolute quantification of the target bacterial group in the fecal samples, often expressed as log10 CFU/g of feces.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparison of fidaxomicin and vancomycin.
Experimental workflow for fecal sample analysis.
Simplified signaling pathway of C. difficile Toxin B.
Mechanisms of action for fidaxomicin and vancomycin.
References
- 1. Fidaxomicin versus vancomycin for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. The Clinical Effectiveness of Fidaxomicin Compared to Vancomycin in the Treatment of Clostridioides difficile Infection, A Single-Center Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fidaxomicin Preserves the Intestinal Microbiome During and After Treatment of Clostridium difficile Infection (CDI) and Reduces Both Toxin Reexpression and Recurrence of CDI - PMC [pmc.ncbi.nlm.nih.gov]
Fidaxomicin vs. its Metabolite OP-1118: A Comparative Analysis of Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasma concentrations of the antibiotic fidaxomicin (B1672665) and its principal and pharmacologically active metabolite, OP-1118. The data presented is compiled from multiple clinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Fidaxomicin is a macrocyclic antibiotic with a narrow spectrum of activity, primarily targeting Clostridium difficile.[1][2][3] Following oral administration, fidaxomicin undergoes minimal systemic absorption, leading to low plasma concentrations.[1][3] It is hydrolyzed to its active metabolite, OP-1118. Both fidaxomicin and OP-1118 exhibit bactericidal activity against C. difficile. This guide summarizes the available quantitative data on the plasma concentrations of both the parent drug and its metabolite, details the experimental protocols for their measurement, and provides a visual representation of the analytical workflow.
Quantitative Data on Plasma Concentrations
The following table summarizes the plasma concentrations of fidaxomicin and its metabolite OP-1118 observed in healthy adults and patients with Clostridium difficile infection (CDI).
| Subject Group | Analyte | Dosage | Timepoint | Mean Plasma Concentration (± SD) (ng/mL) | Cmax (ng/mL) | Tmax (hours) | Reference |
| Healthy Adults | Fidaxomicin | 200 mg single dose | - | - | 5.20 ± 2.81 | 2 | |
| Healthy Adults | OP-1118 | 200 mg single dose | - | - | 12.0 ± 6.06 | - | |
| CDI Patients | Fidaxomicin | 200 mg twice daily | Day 1 | 22.8 ± 26.7 | - | - | |
| CDI Patients | OP-1118 | 200 mg twice daily | Day 1 | 44.5 ± 50.4 | - | - | |
| CDI Patients | Fidaxomicin | 200 mg twice daily | Last day of therapy | 28.5 ± 33.4 | - | - | |
| CDI Patients | OP-1118 | 200 mg twice daily | Last day of therapy | 85.6 ± 131 | - | - | |
| CDI Patients with IBD | Fidaxomicin | 200 mg twice daily for 10 days | Days 1, 5, 10 | - | 1.2 - 154 (range) | 1-2 | |
| CDI Patients with IBD | OP-1118 | 200 mg twice daily for 10 days | Days 1, 5, 10 | - | 4.7 - 555 (range) | 1-2 |
It is noteworthy that while fidaxomicin has minimal systemic absorption, plasma concentrations of both the parent drug and its metabolite remain in the low nanogram-per-milliliter range. In patients with CDI, plasma concentrations of fidaxomicin and OP-1118 have been observed to be approximately 2 to 6 times higher than in healthy adults.
Experimental Protocols
The determination of fidaxomicin and OP-1118 concentrations in plasma is typically achieved through a validated liquid chromatography/tandem mass spectrometric (LC-MS/MS) method.
Sample Preparation:
-
Plasma samples are harvested from whole blood collected in appropriate anticoagulant tubes (e.g., EDTA).
-
A known concentration of an internal standard (e.g., a deuterated version of fidaxomicin) is added to a specific volume of the plasma sample.
-
The analytes are extracted from the plasma matrix using a protein precipitation or liquid-liquid extraction method. For instance, ethyl acetate (B1210297) can be used as the extraction solvent.
-
The organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The separation of fidaxomicin, OP-1118, and the internal standard is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for fidaxomicin, OP-1118, and the internal standard to ensure selectivity and sensitivity.
-
Quantification: The concentration of each analyte in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using standards of known concentrations. The lower limit of quantification (LLOQ) for this method has been reported to be as low as 0.2 ng/mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of fidaxomicin and OP-1118 in plasma samples.
Caption: Workflow for Plasma Concentration Analysis.
This guide provides a foundational understanding of the comparative plasma concentrations of fidaxomicin and its active metabolite, OP-1118. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
Safety Operating Guide
Navigating the Disposal of Fidaxomicin-d7: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized compounds like Fidaxomicin-d7 are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with general principles for pharmaceutical and deuterated compound waste management.
Understanding the Compound:
Core Principles for Disposal:
The disposal of this compound, as a pharmaceutical compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste management, which includes many pharmaceuticals. A critical aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.
Deuterated compounds, while often exhibiting similar chemical properties to their non-deuterated counterparts, require careful handling to maintain their isotopic integrity, though this is more critical for storage and use than disposal.
Step-by-Step Disposal Protocol for this compound:
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound waste, it is crucial to wear appropriate PPE to minimize exposure.
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a suitable respirator.
2. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and personal protective equipment, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
3. Accidental Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dispersal of dust into the air.
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate safety officer or department.
4. Final Disposal:
-
Approved Waste Disposal Facility: The collected this compound waste must be disposed of through an approved and licensed hazardous waste disposal company. Most pharmaceutical waste is treated by incineration at a permitted facility.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of pharmaceutical waste are followed.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Quantitative Data Summary
For laboratory purposes, tracking the quantities of waste generated is crucial for compliance and safety. The following table provides a template for this purpose.
| Waste Stream | Container Type | Accumulation Start Date | Disposal Date | Quantity (g or kg) |
| Solid this compound Waste | Labeled, sealed drum | |||
| Contaminated Lab Supplies | Labeled, sealed drum | |||
| Contaminated PPE | Labeled, sealed bag |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fidaxomicin-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fidaxomicin-d7. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Fidaxomicin is classified as harmful if swallowed (Acute toxicity, Oral: Category 4) and may cause mechanical irritation to the skin and eyes upon contact with dust.[1][2][3][4] To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or goggles. Face shield. | Goggles are necessary in dusty conditions. A face shield should be worn when there is a potential for direct contact with dusts, mists, or aerosols.[1] |
| Skin Protection | Chemical-resistant gloves. Laboratory coat or work uniform. | Choose gloves resistant to chemicals and change them frequently. A lab coat should be worn to protect the body. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when ventilation is inadequate or exposure limits may be exceeded. Use a respirator equipped with a particulate filter. |
Operational Plan: Handling and Experimental Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
General Laboratory Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood with certified exhaust ventilation.
-
Assemble all necessary equipment and materials before handling the compound.
-
Verify that an eye wash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on a laboratory coat.
-
Don two pairs of chemical-resistant gloves; the inner glove should be tucked under the cuff of the lab coat, and the outer glove should be over the cuff.
-
Wear safety goggles and, if necessary, a face shield.
-
If required, put on a NIOSH/MSHA-approved respirator.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or other ventilated enclosure.
-
Minimize the generation of dust.
-
Use a dedicated set of tools (spatulas, weigh boats).
-
Close the container tightly after use.
-
-
Dissolution:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
Collect all waste, including empty containers, used PPE, and contaminated materials, in a designated, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the waste through an approved waste disposal plant.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill.
-
Sweep or vacuum up the spilled material and place it in a suitable container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
